Thymidine 5'-monophosphate
Description
5-Thymidylic acid. A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N2O8P-2 |
|---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1 |
InChI Key |
GYOZYWVXFNDGLU-XLPZGREQSA-L |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
sequence |
T |
Synonyms |
Acid, Thymidylic Acids, Thymidylic Deoxythymidylate DTMP Monophosphate, Thymidine Thymidine Monophosphate Thymidylic Acid Thymidylic Acids TMP |
Origin of Product |
United States |
Foundational & Exploratory
What is the precise chemical structure of Thymidine 5'-monophosphate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological significance, and experimental protocols related to Thymidine (B127349) 5'-monophosphate (dTMP). dTMP is a deoxyribonucleotide that serves as a fundamental monomeric unit in the synthesis of deoxyribonucleic acid (DNA).
Precise Chemical Structure
Thymidine 5'-monophosphate, also known as deoxythymidine monophosphate (dTMP), thymidylic acid, or 5'-Thymidylic acid, is a pyrimidine (B1678525) nucleotide. It is composed of a phosphate (B84403) group, a deoxyribose sugar, and the nucleobase thymine.[1] The phosphate group is esterified to the 5'-hydroxyl group of the deoxyribose sugar.
Molecular Formula: C₁₀H₁₅N₂O₈P[2]
IUPAC Name: [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate[2]
CAS Number: 365-07-1[1]
The precise chemical structure of this compound is visualized in the diagram below.
Quantitative Physicochemical Data
The following table summarizes key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molar Mass | 322.21 g/mol | [2] |
| Melting Point | >300 °C (for disodium (B8443419) salt) | |
| pKa (Strongest Acidic) | 1.23 | |
| pKa (Strongest Basic) | -3.2 | |
| Solubility in Water | Soluble | |
| UV λmax | 267 nm (at pH 7.0) |
Biological Signaling and Significance
This compound is a critical intermediate in the de novo and salvage pathways of pyrimidine metabolism, which are essential for DNA synthesis and repair.[1]
De Novo Synthesis: In the de novo pathway, deoxyuridine monophosphate (dUMP) is methylated by the enzyme thymidylate synthase to form dTMP. This reaction is a crucial step in the synthesis of thymine-containing nucleotides.
Salvage Pathway: The salvage pathway recycles thymidine from the degradation of DNA. Thymidine is phosphorylated by thymidine kinase to yield dTMP.[1]
Once synthesized, dTMP is further phosphorylated by thymidylate kinase to form deoxythymidine diphosphate (B83284) (dTDP), and subsequently by nucleoside diphosphate kinase to form deoxythymidine triphosphate (dTTP). dTTP is one of the four deoxynucleoside triphosphates used by DNA polymerases to synthesize DNA.
The diagram below illustrates the central role of dTMP in these pathways.
References
The Pivotal Role of Thymidine 5'-Monophosphate in the DNA Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of thymidine (B127349) 5'-monophosphate (TMP) in the DNA salvage pathway. It covers the synthesis, regulation, and significance of TMP, along with relevant experimental methodologies and quantitative data, to support advanced research and drug development endeavors.
Introduction to the DNA Salvage Pathway and Thymidine 5'-Monophosphate
Cells employ two primary pathways for the synthesis of nucleotides: the de novo pathway and the salvage pathway.[1] The de novo pathway synthesizes nucleotides from simple precursor molecules, an energy-intensive process.[2] In contrast, the salvage pathway recycles preformed nucleobases and nucleosides generated from the degradation of DNA and RNA.[2][3] This pathway is particularly crucial in tissues with high cell turnover or limited de novo synthesis capacity, such as the brain and immune cells, as it offers a more energy-efficient route to maintain the nucleotide pool required for DNA replication and repair.[4][5]
This compound (TMP), also known as deoxythymidine monophosphate (dTMP), is a critical component of DNA.[6][7] Its synthesis is a key regulatory point in both the de novo and salvage pathways. In the salvage pathway, TMP is generated from the phosphorylation of thymidine, a reaction catalyzed by the enzyme thymidine kinase (TK).[8][9]
The Synthesis of this compound in the Salvage Pathway
The synthesis of TMP via the salvage pathway is a two-step process initiated by the transport of extracellular thymidine into the cell.
Step 1: Thymidine Transport Thymidine is transported across the cell membrane from the extracellular environment into the cytosol via facilitated diffusion.[10]
Step 2: Phosphorylation of Thymidine Once inside the cytosol, thymidine is phosphorylated to form this compound. This irreversible reaction is catalyzed by thymidine kinase (TK) in the presence of ATP.[11][12]
There are two main isoenzymes of thymidine kinase:
-
Thymidine Kinase 1 (TK1): A cytosolic enzyme whose activity is tightly regulated and peaks during the S phase of the cell cycle to facilitate DNA replication.[9][13] Its expression is low in quiescent cells.[9]
-
Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is not cell-cycle dependent.[9] TK2 is primarily responsible for providing dTMP for mitochondrial DNA (mtDNA) synthesis.[9]
The reaction catalyzed by thymidine kinase is as follows: Thymidine + ATP → this compound (TMP) + ADP
Following its synthesis, TMP is further phosphorylated by thymidylate kinase to thymidine diphosphate (B83284) (TDP) and subsequently by nucleoside diphosphate kinase to thymidine triphosphate (dTTP), the immediate precursor for DNA synthesis.[14][15]
Regulation of this compound Synthesis
The synthesis of TMP through the salvage pathway is meticulously regulated to ensure a balanced supply of nucleotides for DNA synthesis and to prevent the toxic effects of nucleotide pool imbalances.
3.1. Cell Cycle Regulation of Thymidine Kinase 1 The activity of TK1 is a key regulatory point. Its expression and activity are significantly upregulated at the G1-S phase transition of the cell cycle, coinciding with the onset of DNA replication.[13] This ensures that a sufficient supply of TMP is available to meet the demands of DNA synthesis. After the S phase, TK1 levels decline.[11]
3.2. Feedback Inhibition The salvage pathway is also regulated by feedback inhibition. The end product of the pathway, deoxythymidine triphosphate (dTTP), can inhibit the activity of thymidine kinase, thus preventing the overproduction of TMP.[16] This feedback mechanism helps to maintain homeostasis of the nucleotide pool.
Significance of the Thymidine Salvage Pathway and TMP
The DNA salvage pathway for TMP synthesis is of paramount importance for several physiological and pathological processes.
4.1. DNA Replication and Repair The primary role of the salvage pathway is to provide a source of thymidine nucleotides for DNA synthesis and repair.[10][12] In rapidly dividing cells, such as those in embryonic tissues and cancer cells, the demand for nucleotides is high, and the salvage pathway plays a crucial role in meeting this demand.[11] Furthermore, in response to DNA damage, TK1 expression and nuclear localization increase to facilitate DNA repair.[9]
4.2. Cancer Biology and as a Proliferation Marker Cancer cells are characterized by uncontrolled proliferation, which necessitates a high rate of DNA synthesis. Consequently, many tumors exhibit elevated levels of TK1 activity.[10] This has led to the investigation of TK1 as a biomarker for cancer diagnosis, prognosis, and monitoring treatment response.[10] Elevated serum levels of TK1 have been observed in various cancers and often correlate with a more aggressive disease and poorer prognosis.[10]
4.3. Antiviral and Anticancer Drug Development The enzymes of the thymidine salvage pathway, particularly thymidine kinase, are important targets for drug development.[12]
-
Antiviral Therapy: Many antiviral drugs are nucleoside analogs that are selectively phosphorylated (activated) by viral thymidine kinases but not by the host cell's TK. Once activated, these analogs can be incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.[8]
-
Anticancer Therapy: The reliance of cancer cells on the salvage pathway makes its enzymes attractive targets for chemotherapy. Inhibitors of thymidylate synthase, the enzyme responsible for de novo TMP synthesis, can force cancer cells to rely more heavily on the salvage pathway.[17] This can be exploited by co-administering nucleoside analogs that are activated by TK1, leading to selective killing of cancer cells.[12] Additionally, this compound analogs are being investigated as potential inhibitors of enzymes downstream of TMP, such as thymidylate kinase.[18][19][20]
Quantitative Data
The following table summarizes key kinetic parameters of human cytosolic thymidine kinase (TK1), a central enzyme in the TMP salvage pathway.
| Parameter | Value | Reference |
| Km for Thymidine | 60 µM | [16] |
| Km for ATP | 1.6 mM | [16] |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols
6.1. Thymidine Kinase Activity Assay
This protocol describes a common method for measuring thymidine kinase activity in cell extracts.
Principle: The assay measures the rate of conversion of radiolabeled thymidine to thymidine monophosphate. The phosphorylated product is separated from the unreacted substrate, and the radioactivity incorporated into the product is quantified.
Materials:
-
Cell lysate or purified enzyme preparation
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ATP solution (e.g., 10 mM)
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
DEAE-cellulose filter discs
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-thymidine.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cell lysate or enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc and immediately immersing it in a wash buffer (e.g., 1 mM ammonium (B1175870) formate).
-
Wash the filter discs several times with the wash buffer to remove unreacted [³H]-thymidine.
-
Wash the discs with ethanol (B145695) and allow them to dry.
-
Place the dry filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]-TMP formed per unit time per amount of protein.
Visualizations
Diagram 1: The DNA Salvage Pathway for this compound Synthesis
Caption: Overview of the DNA salvage pathway for TMP synthesis.
Diagram 2: Comparison of De Novo and Salvage Pathways for TMP Synthesis
Caption: A comparison of the de novo and salvage pathways for TMP synthesis.
Diagram 3: Experimental Workflow for a Thymidine Kinase Inhibition Assay
Caption: A typical experimental workflow for a thymidine kinase inhibition assay.
References
- 1. differencebetween.com [differencebetween.com]
- 2. fiveable.me [fiveable.me]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration | MDPI [mdpi.com]
- 6. biologyonline.com [biologyonline.com]
- 7. Thymidine monophosphate - Wikipedia [en.wikipedia.org]
- 8. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]
- 9. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]
- 13. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 14. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Thymidine kinase activity and thymidine salvage in adult Brugia pahangi and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and inhibitory activity of thymidine analogues targeting Mycobacterium tuberculosis thymidine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design of Thymidine Analogues Targeting Thymidilate Kinase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Synthesis of Thymidine 5'-Monophosphate in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the de novo synthesis of thymidine (B127349) 5'-monophosphate (dTMP) in mammalian cells. This crucial pathway is essential for DNA replication and repair, making it a key target in cancer chemotherapy. This document details the enzymatic pathway, its regulation, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols, and visualizations of the pathway and experimental workflows.
Introduction to De Novo dTMP Synthesis
Thymidine is a unique nucleotide present in DNA, and its synthesis is tightly regulated to ensure genomic integrity. Mammalian cells utilize two pathways for the synthesis of dTMP: a salvage pathway that recycles thymidine from degraded DNA, and the de novo pathway that synthesizes dTMP from deoxyuridine monophosphate (dUMP).[1][2] The de novo pathway is of particular interest in rapidly proliferating cells, such as cancer cells, which have a high demand for DNA synthesis.
The de novo synthesis of dTMP is a cyclic process involving three key enzymes: Serine Hydroxymethyltransferase (SHMT), Thymidylate Synthase (TYMS), and Dihydrofolate Reductase (DHFR).[1][3] This pathway is responsible for the methylation of dUMP to form dTMP, a reaction critical for producing one of the four essential bases for DNA replication.[4][5] An impairment in this pathway can lead to an imbalance in the deoxynucleotide triphosphate (dNTP) pools, resulting in increased uracil (B121893) misincorporation into DNA and subsequent genomic instability.[1][2]
Interestingly, this metabolic pathway is compartmentalized within the cell, occurring in both the nucleus and mitochondria to support DNA replication and repair in these organelles.[1][3] The nuclear localization of de novo dTMP synthesis is particularly important during the S-phase of the cell cycle.[6]
The Enzymatic Pathway of De Novo dTMP Synthesis
The de novo synthesis of dTMP from dUMP is a coordinated, multi-step process that ensures a steady supply of thymidine for DNA synthesis. The pathway can be broken down into three main enzymatic reactions:
-
Serine Hydroxymethyltransferase (SHMT): This enzyme initiates the cycle by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[7][8] This reaction provides the one-carbon unit (a methyl group) necessary for the subsequent methylation of dUMP. In mammals, there are two major isoforms: SHMT1, which is primarily cytosolic but can translocate to the nucleus, and SHMT2, which is located in the mitochondria.[7][8][9]
-
Thymidylate Synthase (TYMS): TYMS is the central enzyme in this pathway, responsible for the reductive methylation of dUMP to dTMP.[4][5] It utilizes the methyl group from 5,10-CH2-THF, which is concomitantly oxidized to dihydrofolate (DHF).[4][5] This is the sole de novo source of dTMP in the cell.[6]
-
Dihydrofolate Reductase (DHFR): To sustain the cycle, DHF must be recycled back to THF. This reduction is catalyzed by DHFR, an NADPH-dependent enzyme.[10] The regenerated THF can then be used by SHMT for another round of 5,10-CH2-THF production.[1]
This cyclic pathway ensures a continuous supply of the essential methyl donor for dTMP synthesis.
Quantitative Data
The efficiency and regulation of the de novo dTMP synthesis pathway are governed by the kinetic properties of its enzymes and the intracellular concentrations of its substrates and products.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the human enzymes involved in de novo dTMP synthesis. It is important to note that these values can vary depending on the experimental conditions, such as pH and temperature.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Thymidylate Synthase (TYMS) | dUMP | 7.1 ± 1.0 | 0.5 | 7.0 x 104 | [11] |
| 5,10-CH2-THF | 2.9 ± 0.5 | 0.5 | 1.7 x 105 | [11] | |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.7 - 4.4 | 12 - 31.5 | 2.7 x 106 - 4.5 x 107 | [12] |
| NADPH | - | - | - | ||
| Serine Hydroxymethyltransferase 1 (SHMT1) | L-Serine | ~1300 | ~15 | ~1.15 x 104 | [7][13] |
| Tetrahydrofolate | ~30 | ~15 | ~5.0 x 105 | [7][13] | |
| Serine Hydroxymethyltransferase 2 (SHMT2) | L-Serine | ~1000 | ~25 | ~2.5 x 104 | [7][13] |
| Tetrahydrofolate | ~20 | ~25 | ~1.25 x 106 | [7][13] |
Intracellular Metabolite Concentrations
The intracellular concentrations of the substrates and products of the de novo dTMP synthesis pathway are tightly regulated and can fluctuate depending on the cell cycle stage and metabolic state of the cell.
| Metabolite | Concentration (μM) | Cell Type/Condition | Reference(s) |
| dUMP | 0.1 - 1.0 | Various mammalian cells | [14] |
| dTMP | 4 - 18 | Leukemia cell lines | |
| Tetrahydrofolate (THF) and its derivatives | 1 - 10 | Various mammalian cells | [15][16] |
| 5-Methyl-THF | 0.028 - 0.196 ng/mg protein | Lymphoblastoid cell lines | [16] |
Note: Concentrations can vary significantly between different cell types and metabolic states.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the de novo dTMP synthesis pathway.
Thymidylate Synthase (TYMS) Activity Assay (Spectrophotometric)
This assay measures the activity of TYMS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).[11]
Materials:
-
Purified human TYMS enzyme
-
Reaction Buffer: 20 mM K-Phosphate pH 7.2, 75 mM β-mercaptoethanol
-
dUMP solution (10 mM stock)
-
5,10-methylenetetrahydrofolate (CH2-THF) solution (20 mM stock)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the following in order: Reaction Buffer, dUMP to a final concentration of 0.1 mM.
-
Initiate the reaction by adding CH2-THF to a final concentration of 0.2 mM and the TYMS enzyme.
-
Immediately start monitoring the change in absorbance at 340 nm at 20°C for 5-10 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for DHF at 340 nm is approximately 6.22 mM-1cm-1.
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[12]
Materials:
-
Cell or tissue lysate containing DHFR or purified DHFR
-
Assay Buffer: 100 mM Imidazole-HCl, pH 7.0, 10 mM DTT, 1 M KCl
-
Dihydrofolate (DHF) solution (10 mM stock)
-
NADPH solution (10 mM stock)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette with Assay Buffer, DHF to a final concentration of 100 µM, and the cell lysate or purified enzyme.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 5-10 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.
Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Enzyme Assay)
This assay indirectly measures SHMT activity by coupling the production of 5,10-CH2-THF to the NADP+-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).[17]
Materials:
-
Cell lysate or purified SHMT
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 10 mM 2-mercaptoethanol, 20 µM PLP
-
L-serine solution (1 M stock)
-
Tetrahydrofolate (THF) solution (10 mM stock)
-
NADP+ solution (50 mM stock)
-
Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette with Assay Buffer, L-serine to a final concentration of 10 mM, THF to a final concentration of 1 mM, NADP+ to a final concentration of 1 mM, and a sufficient amount of MTHFD.
-
Initiate the reaction by adding the cell lysate or purified SHMT.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, at 37°C for 10-20 minutes.
-
Calculate the SHMT activity based on the rate of NADPH production.
Experimental and Logical Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding and designing new research.
Conclusion
The de novo synthesis of dTMP is a fundamental metabolic pathway in mammalian cells, with profound implications for DNA replication, genome stability, and cell proliferation. The intricate interplay of SHMT, TYMS, and DHFR, and the compartmentalization of this pathway, highlight its importance and complexity. A thorough understanding of the kinetics, regulation, and methodologies to study this pathway is crucial for researchers in basic science and for professionals in drug development aiming to target this pathway for therapeutic intervention, particularly in oncology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing research in this critical area of cellular metabolism.
References
- 1. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 5. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. Expression of thymidylate synthase in human cells is an early G1 event regulated by CDK4 and p16INK4A but not E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Folate receptor allows cells to grow in low concentrations of 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Enzymes in the Metabolic Pathway of Thymidine 5'-Monophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the metabolic synthesis of thymidine (B127349) 5'-monophosphate (TMP), a critical precursor for DNA replication and repair. Understanding the function, kinetics, and regulation of these enzymes is paramount for research in cancer biology, virology, and the development of targeted therapeutics. This document details the de novo and salvage pathways of TMP synthesis, presents key quantitative data for the primary enzymes, outlines detailed experimental protocols for their characterization, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction to Thymidine 5'-Monophosphate (TMP) Metabolism
This compound is unique among the deoxyribonucleotides as its synthesis is a crucial rate-limiting step for DNA production. Cells employ two distinct pathways to ensure a sufficient supply of dTMP: the de novo synthesis pathway and the salvage pathway.
-
The De Novo Synthesis Pathway: This pathway creates dTMP from deoxyuridine monophosphate (dUMP). It is the primary route for dTMP production in proliferating cells. The key enzymes in this pathway are Thymidylate Synthase (TS) and Dihydrofolate Redractase (DHFR) .
-
The Salvage Pathway: This pathway recycles thymidine from the degradation of DNA to produce dTMP. This route is particularly important in non-proliferating cells or as a supplementary source in rapidly dividing cells. The central enzyme in this pathway is Thymidine Kinase (TK) .
Given their essential roles in cell proliferation, these enzymes are significant targets for chemotherapeutic agents.
Key Enzymes in TMP Metabolism
Thymidylate Synthase (TS)
Thymidylate synthase (EC 2.1.1.45) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylenetetrahydrofolate as the methyl donor.[1][2] This reaction is the sole intracellular de novo source of dTMP, making TS essential for DNA synthesis and repair.[2] Inhibition of TS leads to a depletion of thymidylate, resulting in DNA damage and cell death, a principle exploited by several anticancer drugs.[2]
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (EC 1.5.1.3) is a crucial enzyme in folate metabolism.[3] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor.[3] THF is then converted to various derivatives, including the N5,N10-methylenetetrahydrofolate required by thymidylate synthase. By regenerating the THF pool, DHFR indirectly supports dTMP synthesis and is therefore vital for DNA replication and cell proliferation.[3] Consequently, DHFR is a well-established target for various chemotherapeutic agents.[3]
Thymidine Kinase (TK)
Thymidine kinase (EC 2.7.1.21) is a phosphotransferase that catalyzes the transfer of a phosphate (B84403) group from ATP to thymidine, forming dTMP.[4] In humans, there are two main isoenzymes: the cytosolic Thymidine Kinase 1 (TK1) and the mitochondrial Thymidine Kinase 2 (TK2).[5][6] TK1 activity is tightly regulated and is predominantly active during the S phase of the cell cycle in proliferating cells.[7] In contrast, TK2 is constitutively expressed and is important for mitochondrial DNA synthesis.[6] The salvage pathway, mediated by TK, is critical for the activation of several antiviral and anticancer nucleoside analogs.[5]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters for Thymidylate Synthase, Dihydrofolate Reductase, and Thymidine Kinase from various sources. These values can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentrations.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |
| Thymidylate Synthase | Homo sapiens | dUMP | - | - | - | [8] |
| Escherichia coli | dUMP | - | - | - | [1] | |
| Dihydrofolate Reductase | Homo sapiens | Dihydrofolate | - | - | - | |
| Homo sapiens | NADPH | - | - | - | [9] | |
| Escherichia coli | Dihydrofolate | - | - | - | ||
| Thymidine Kinase 1 | Homo sapiens | Thymidine | 0.54 - 1.4 | 26.6 | 9.5 | [5] |
| Homo sapiens | AZT | 0.52 | 10 | 3.5 | [5] | |
| Thymidine Kinase 2 | Homo sapiens | Thymidine | 16 | - | - | [10] |
| Homo sapiens | 2'-deoxycytidine | 36 | - | - | [10] |
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthase Activity
This protocol is adapted from methods that monitor the increase in absorbance at 340 nm due to the formation of dihydrofolate.[11]
Materials:
-
Spectrophotometer with temperature control
-
Quartz cuvettes
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 10 mM β-mercaptoethanol
-
dUMP solution (10 mM)
-
N5,N10-methylenetetrahydrofolate (CH₂-H₄folate) solution (1 mM)
-
Cell or tissue lysate containing Thymidylate Synthase
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the following components:
-
Reaction Buffer
-
dUMP solution (to a final concentration of 100 µM)
-
CH₂-H₄folate solution (to a final concentration of 100 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for dihydrofolate at 340 nm is approximately 6,200 M⁻¹cm⁻¹.
Spectrophotometric Assay for Dihydrofolate Reductase Activity
This protocol is based on monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
Materials:
-
Spectrophotometer with temperature control
-
Quartz cuvettes
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.5)
-
NADPH solution (10 mM)
-
Dihydrofolate (DHF) solution (2 mM)
-
Cell or tissue lysate containing Dihydrofolate Reductase
Procedure:
-
Prepare the reaction mixture in a quartz cuvette with the following:
-
Assay Buffer
-
NADPH solution (to a final concentration of 100 µM)
-
-
Equilibrate the mixture to 25°C for 5 minutes.
-
Add the cell or tissue lysate and mix.
-
Initiate the reaction by adding the DHF solution (to a final concentration of 100 µM).
-
Immediately record the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Determine the initial reaction rate from the linear phase of the curve. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.
Radioactive Assay for Thymidine Kinase Activity
This protocol measures the incorporation of radiolabeled thymidine into dTMP.[12][13]
Materials:
-
Liquid scintillation counter
-
Glass fiber filters
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 5 mM ATP, 10 mM dithiothreitol
-
[³H]-Thymidine solution (1 µCi/µL)
-
Unlabeled thymidine solution (10 mM)
-
Cell or tissue lysate containing Thymidine Kinase
-
Trichloroacetic acid (TCA), 10%
-
Ethanol (B145695), 70%
Procedure:
-
Prepare the reaction mixture on ice, containing:
-
Reaction Buffer
-
[³H]-Thymidine (to a final concentration of 10 µM, with appropriate specific activity)
-
-
Pre-warm the reaction mixture to 37°C for 3 minutes.
-
Start the reaction by adding the cell or tissue lysate.
-
Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a glass fiber filter and immediately immersing the filter in ice-cold 10% TCA.
-
Wash the filters three times with 5% TCA and once with 70% ethanol to remove unincorporated [³H]-thymidine.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of [³H]-dTMP formed based on the specific activity of the [³H]-thymidine.
Visualizations
Metabolic Pathways of TMP Synthesis
Caption: Overview of De Novo and Salvage Pathways for dTMP Synthesis.
Experimental Workflow for Spectrophotometric Enzyme Assay
Caption: General Workflow for a Spectrophotometric Enzyme Activity Assay.
Experimental Workflow for Radioactive Thymidine Kinase Assay
Caption: Workflow for a Radioactive Thymidine Kinase Activity Assay.
References
- 1. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. TK2 thymidine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]
- 8. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Protein Mass Modulation on Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies | MDPI [mdpi.com]
- 12. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of thymidine 5'-monophosphate in DNA replication and repair?
An In-depth Technical Guide on the Function of Thymidine (B127349) 5'-Monophosphate in DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine 5'-monophosphate (TMP), also known as deoxythymidine monophosphate (dTMP), is a critical deoxyribonucleotide essential for the integrity and propagation of genetic information. As one of the four fundamental building blocks of deoxyribonucleic acid (DNA), its primary role is to serve as a direct precursor for the synthesis of thymidine triphosphate (TTP), which is subsequently incorporated into the nascent DNA strand during replication. The de novo synthesis of TMP is a unique and highly regulated process, making it a significant target for therapeutic intervention, particularly in cancer chemotherapy. Furthermore, TMP plays a crucial role in various DNA repair mechanisms, ensuring the faithful maintenance of the genome. This technical guide provides a comprehensive overview of the multifaceted functions of TMP in DNA replication and repair, detailing its synthesis, incorporation, and involvement in maintaining genomic stability.
The Central Role of this compound in DNA Metabolism
This compound is a pyrimidine (B1678525) nucleotide that is unique to DNA. Its synthesis and subsequent phosphorylation to thymidine triphosphate (TTP) are tightly regulated to ensure a balanced supply of deoxynucleoside triphosphates (dNTPs) for DNA synthesis. An imbalance in the dNTP pool can lead to increased mutation rates and genomic instability.
De Novo Synthesis of TMP
The de novo synthesis of TMP is a multi-step enzymatic pathway that culminates in the methylation of deoxyuridine monophosphate (dUMP) to TMP. This reaction is catalyzed by the enzyme thymidylate synthase (TS). The methyl group is donated by N5,N10-methylenetetrahydrofolate, which is subsequently oxidized to dihydrofolate. The regeneration of tetrahydrofolate is essential for continued TMP synthesis and is carried out by dihydrofolate reductase (DHFR).
Key Enzymes in the De Novo Synthesis of TMP:
| Enzyme | Function | Substrate(s) | Product(s) |
| Thymidylate Synthase (TS) | Catalyzes the reductive methylation of dUMP to TMP. | dUMP, N5,N10-methylenetetrahydrofolate | TMP, Dihydrofolate |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate back to tetrahydrofolate. | Dihydrofolate, NADPH | Tetrahydrofolate, NADP+ |
| Serine Hydroxymethyltransferase (SHMT) | Transfers a hydroxymethyl group from serine to tetrahydrofolate to form N5,N10-methylenetetrahydrofolate. | Serine, Tetrahydrofolate | Glycine, N5,N10-methylenetetrahydrofolate |
The Salvage Pathway
In addition to the de novo pathway, cells can also produce TMP through a salvage pathway. This pathway utilizes pre-existing thymidine from the breakdown of DNA or from extracellular sources. The enzyme thymidine kinase (TK) phosphorylates thymidine to generate TMP. This pathway is particularly important in cells that lack a functional de novo synthesis pathway or under conditions where the demand for DNA precursors is high.
Function of TMP in DNA Replication
TMP, in its triphosphate form (TTP), is a fundamental substrate for DNA polymerases during DNA replication. The process of DNA replication involves the unwinding of the double helix and the synthesis of two new daughter strands, with each original strand serving as a template.
Incorporation of TTP into the Nascent DNA Strand
DNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming dNTP. The selection of the correct dNTP, including TTP, is dictated by the base-pairing rules, where adenine (B156593) on the template strand pairs with thymine (B56734) on the newly synthesized strand.
Logical Flow of TMP's Role in DNA Replication:
The Divergent Paths to Thymidylate: A Technical Guide to dTMP Biosynthesis in Prokaryotes and Eukaryotes
Abstract
The de novo biosynthesis of thymidine (B127349) 5'-monophosphate (dTMP) is a fundamental process, essential for the replication of DNA in all domains of life. It represents the sole intracellular pathway for the synthesis of thymidine, a nucleotide unique to DNA. While the core biochemical transformation—the methylation of deoxyuridine monophosphate (dUMP)—is universally conserved, the cellular strategies, enzymatic machinery, and regulatory mechanisms governing this pathway exhibit profound differences between prokaryotic and eukaryotic organisms. These distinctions not only provide insight into the evolutionary trajectory of cellular life but also present critical opportunities for therapeutic intervention. This technical guide provides an in-depth comparison of dTMP biosynthesis, detailing enzymatic variations, the complex spatial organization within eukaryotic cells, and divergent regulatory strategies. It further serves as a practical resource by including detailed experimental protocols for key enzyme assays and quantitative data to support a comprehensive understanding of this vital metabolic pathway.
The Core Biochemical Pathway: A Shared Foundation
The synthesis of dTMP from dUMP is a cyclical process involving a concerted series of enzymatic reactions. This core pathway is fundamental to both prokaryotes and eukaryotes.
-
Thymidylate Synthase (TYMS) : The central reaction is catalyzed by thymidylate synthase, which transfers a methyl group from the cofactor 5,10-methylenetetrahydrofolate (CH₂-THF) to dUMP, producing dTMP.[1] In this process, CH₂-THF is oxidized to 7,8-dihydrofolate (DHF).[2]
-
Dihydrofolate Reductase (DHFR) : To sustain dTMP synthesis, the resulting DHF must be recycled. Dihydrofolate reductase catalyzes the NADPH-dependent reduction of DHF back to tetrahydrofolate (THF).[3][4][5]
-
Serine Hydroxymethyltransferase (SHMT) : THF is subsequently recharged with a one-carbon unit by serine hydroxymethyltransferase, which converts serine to glycine (B1666218) and transfers the hydroxymethyl group to THF, regenerating the CH₂-THF cofactor.[2]
This tightly regulated cycle ensures a balanced supply of dTMP for DNA synthesis.
Key Divergences Between Prokaryotic and Eukaryotic Pathways
While the fundamental chemistry is conserved, significant differences exist in the enzymes, cellular organization, and regulation of dTMP synthesis.
Enzymatic and Structural Variations
The enzymes driving dTMP synthesis, though functionally homologous, possess structural and kinetic differences that are critical for the selective targeting of antimicrobial and anticancer drugs.
-
Thymidylate Synthase (TS): The canonical enzyme, known as ThyA, is found in the vast majority of organisms, including eukaryotes and most bacteria.[1] However, a number of (hyper)thermophilic bacteria and archaea possess an alternative, non-homologous enzyme called ThyX.[6] ThyX is flavin-dependent and utilizes a different chemical mechanism, making it a potential target for novel antibiotics.[6]
-
Dihydrofolate Reductase (DHFR): Prokaryotic and eukaryotic DHFRs are structurally distinct. These differences are famously exploited by the antibiotic trimethoprim, which binds far more tightly to bacterial DHFR than to its human counterpart, selectively inhibiting the bacterial folate cycle.[3][7] Conversely, the antifolate drug methotrexate (B535133) is a potent inhibitor of both prokaryotic and eukaryotic DHFRs and is widely used in cancer chemotherapy.[3]
| Enzyme | Organism Source | Km (dUMP) | Km (CH₂-THF) | Km (DHF) | Km (NADPH) | Inhibitor Selectivity |
| Thymidylate Synthase (ThyA) | E. coli | ~5 µM | ~10 µM | N/A | N/A | Inhibited by 5-Fluorouracil (B62378) metabolites |
| Human | ~4 µM | ~15 µM | N/A | N/A | Inhibited by 5-Fluorouracil, Raltitrexed[8] | |
| Dihydrofolate Reductase (DHFR) | E. coli | ~0.5 µM | N/A | ~1 µM | ~4 µM | High sensitivity to Trimethoprim |
| Human | ~0.1 µM | N/A | ~0.03 µM | ~1 µM | High sensitivity to Methotrexate[3] |
Table 1: Comparative Quantitative Data for Key dTMP Biosynthesis Enzymes. Note: Km values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.
Subcellular Compartmentalization and Complex Formation in Eukaryotes
The most striking difference lies in the sophisticated spatial organization of the dTMP synthesis pathway in eukaryotes, which contrasts sharply with the generally cytosolic nature of the process in prokaryotes.
-
Cytosolic and Nuclear Synthetosome: In eukaryotic cells, the three core enzymes—TYMS, DHFR, and SHMT1—can physically associate to form a multi-enzyme complex, often termed the "dTMP synthesis complex" or "synthetosome".[9] This complex is believed to enhance catalytic efficiency through substrate channeling. Crucially, this complex undergoes SUMO-dependent translocation from the cytoplasm into the nucleus during the S-phase of the cell cycle.[2][9] Within the nucleus, it associates with the nuclear lamina and the DNA replication machinery, ensuring that dTMP is produced precisely at the site of its consumption.[2][9] This localized synthesis is critical for maintaining genome integrity by preventing the misincorporation of uracil (B121893) into DNA.[2][10]
-
Mitochondrial Pathway: Mammalian cells possess a second, distinct de novo dTMP synthesis pathway located within the mitochondria.[10] This pathway is essential for the replication and integrity of mitochondrial DNA (mtDNA). It utilizes a mitochondrial isoform of serine hydroxymethyltransferase (SHMT2) and a unique, previously uncharacterized mitochondrial dihydrofolate reductase isozyme known as DHFRL1.[10] The existence of this separate pathway underscores the importance of compartmentalized nucleotide synthesis to support the genetic requirements of different organelles.
In contrast, prokaryotes lack such membrane-bound organelles, and the entire process of DNA replication and precursor synthesis occurs within the cytoplasm.[11][12]
Regulation of the Pathway
The control of dTMP biosynthesis is also markedly different between the two domains.
-
Eukaryotes: The expression of pathway enzymes is tightly linked to the cell cycle. For instance, TYMS levels increase significantly during the S-phase to meet the high demand for dTMP during DNA replication and decrease when cells are quiescent.[1] This regulation occurs at the transcriptional level, often involving transcription factors like E2F1.[2]
-
Prokaryotes: Regulation is typically more direct and responsive to the immediate metabolic state of the cell. In bacteriophage T4, for example, the synthesis of pyrimidine (B1678525) deoxyribonucleotides appears to be intrinsically controlled by a multi-enzyme complex that channels precursors directly to the replication machinery, maintaining a precise ratio of nucleotides.[13] This suggests a regulation model based on the inherent properties of the enzyme complex rather than feedback inhibition from accumulated products.[13]
Experimental Protocols for Key Enzyme Assays
Accurate measurement of enzyme activity is crucial for both basic research and for evaluating the efficacy of potential inhibitors.
Dihydrofolate Reductase (DHFR) Activity Assay
This assay is a standard colorimetric method that measures the rate of NADPH oxidation.
-
Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[3][14][15][16] The rate of decrease is directly proportional to DHFR activity.
-
Reagents and Buffers:
-
DHFR Assay Buffer (1X): 100 mM Tris-HCl, pH 7.4.
-
NADPH Stock Solution: 10 mM in assay buffer. Store at -20°C.
-
DHF Substrate Solution: 10 mM in assay buffer, pH 7.5. Prepare fresh and protect from light.[3]
-
Sample: Cell lysate or tissue homogenate in ice-cold DHFR Assay Buffer.
-
-
Procedure:
-
Prepare a reaction master mix in a quartz cuvette or 96-well UV-transparent plate. For a 1 mL reaction, combine: 880 µL of Assay Buffer, 10 µL of 10 mM NADPH stock (final concentration 0.1 mM), and 10-50 µL of sample.[16]
-
Incubate the mixture at a constant temperature (e.g., 27°C) for 5 minutes to equilibrate.[16]
-
Set a spectrophotometer to kinetic mode to read absorbance at 340 nm.
-
Initiate the reaction by adding 10 µL of 10 mM DHF substrate (final concentration 0.1 mM). Mix quickly by inversion or pipetting.
-
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[3]
-
Run a blank control without the DHF substrate to measure any non-specific NADPH oxidation.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate DHFR activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Sample Volume) Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Thymidylate Synthase (TS) Activity Assay
This is a highly sensitive radioisotope-based assay that measures the release of tritium (B154650) from the substrate.
-
Principle: The assay quantifies the activity of TS by measuring the release of tritium (³H) into water from [5-³H]-dUMP.[17] During the methylation of the C5 position of the uracil ring, the ³H atom at that position is abstracted and released. The resulting tritiated water (³H₂O) is separated from the unreacted radiolabeled substrate and quantified by liquid scintillation counting.
-
Reagents and Buffers:
-
TS Reaction Buffer: 50 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM EDTA, 50 mM 2-mercaptoethanol.
-
Substrate Mix: Prepare a mix containing [5-³H]-dUMP (e.g., 10 µM, specific activity ~1 Ci/mmol) and unlabeled dUMP.
-
Cofactor: 5,10-methylenetetrahydrofolate (CH₂-THF), ~0.2 mM. Prepare fresh.
-
Stop Solution: 10% Activated Charcoal in 0.1 M HCl.
-
Sample: Cytosolic extract from cell or tissue homogenates.
-
-
Procedure:
-
In a microcentrifuge tube on ice, add 50 µL of sample extract.
-
Add 50 µL of a freshly prepared reaction mix containing TS buffer, the substrate mix, and the CH₂-THF cofactor.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[18]
-
Stop the reaction by adding 200 µL of ice-cold Stop Solution (activated charcoal suspension).[17] This will bind the unreacted [5-³H]-dUMP.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the charcoal.
-
Carefully transfer a known volume of the supernatant (which contains the ³H₂O product) to a scintillation vial.
-
Add scintillation cocktail, mix, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation of Activity:
-
Convert the measured CPM to picomoles of product formed using a standard curve or the known specific activity of the [5-³H]-dUMP substrate.
-
Calculate the activity, typically expressed as pmol of dTMP formed per minute per mg of protein.
-
Implications for Drug Development
The differences in dTMP biosynthesis between prokaryotes and eukaryotes are a cornerstone of modern pharmacology.
-
Antibacterial Agents: The structural divergence of bacterial DHFR allows for its selective inhibition by drugs like trimethoprim, which has minimal effect on the human enzyme.[4] The discovery of the ThyX enzyme in some pathogens opens a new avenue for developing antibiotics that would be ineffective against host cells and bacteria relying on the conventional ThyA pathway.[6]
-
Anticancer Agents: Because cancer cells are characterized by rapid proliferation, they have a high demand for dTMP to support continuous DNA synthesis. The de novo dTMP synthesis pathway is therefore a prime target for chemotherapy. Nucleotide analogs like 5-fluorouracil (5-FU) are converted intracellularly to FdUMP, which irreversibly inhibits TYMS.[1] Antifolates like methotrexate broadly inhibit DHFR, starving the cell of the THF needed for dTMP and purine (B94841) synthesis.[8] Understanding the nuclear and mitochondrial compartmentalization of this pathway in human cells may lead to more sophisticated therapeutic strategies that target these specific cellular pools.[2][10]
Conclusion
The biosynthesis of dTMP, while centered on a conserved set of chemical reactions, is a tale of two distinct cellular philosophies. Prokaryotes employ a streamlined, cytoplasm-centric approach, while eukaryotes have evolved a highly compartmentalized and complex system, segregating the pathway between the cytoplasm, nucleus, and mitochondria, and organizing the requisite enzymes into efficient synthetosomes. These fundamental differences in enzyme structure, cellular localization, and regulation not only illuminate distinct evolutionary pressures but also provide a rich landscape of targets for the development of selective therapeutic agents. A thorough understanding of these divergent pathways is, therefore, indispensable for professionals engaged in antimicrobial and anticancer drug discovery.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. Two distinct pathways for thymidylate (dTMP) synthesis in (hyper)thermophilic Bacteria and Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prokaryotes vs Eukaryotes: Differences and Similarities | Technology Networks [technologynetworks.com]
- 12. Khan Academy [khanacademy.org]
- 13. Regulation of deoxyribonucleotide biosynthesis during in vivo bacteriophage T4 DNA replication. Intrinsic control of synthesis of thymine and 5-hydroxymethylcytosine deoxyribonucleotides at precise ratio found in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 16. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Thymidine 5'-Monophosphate in Maintaining the Nucleotide Pool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thymidine (B127349) 5'-monophosphate (dTMP) is a critical deoxyribonucleotide that serves as a direct precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. The cellular concentration of dTMP, and consequently dTTP, is meticulously regulated to ensure the fidelity of DNA replication and repair. Perturbations in the dTMP pool can lead to genomic instability, a hallmark of cancer, making the pathways of its synthesis and regulation prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the contribution of dTMP to the nucleotide pool, detailing the biosynthetic pathways, regulatory mechanisms, and experimental methodologies for its study.
Biosynthesis of Thymidine 5'-Monophosphate: De Novo and Salvage Pathways
Cells employ two primary pathways to synthesize dTMP: the de novo pathway and the salvage pathway. These pathways are distinct in their starting substrates and are subject to differential regulation, allowing cells to adapt to varying metabolic states and proliferative demands.
The De Novo Synthesis Pathway
The de novo pathway constructs dTMP from deoxyuridine monophosphate (dUMP). This pathway is the primary source of dTMP in proliferating cells and is tightly linked to the cell cycle. The key enzymatic steps are:
-
Ribonucleotide Reductase (RNR): In the cytoplasm, RNR catalyzes the reduction of cytidine (B196190) diphosphate (B83284) (CDP) and uridine (B1682114) diphosphate (UDP) to their deoxy forms, dCDP and dUDP, respectively.
-
dCMP Deaminase and dUTP Diphosphatase: dUMP can be formed from dCDP via deamination by dCMP deaminase. Alternatively, dUDP is phosphorylated to dUTP, which is then rapidly hydrolyzed to dUMP by dUTP diphosphatase. This latter step is crucial to prevent the misincorporation of uracil (B121893) into DNA.
-
Thymidylate Synthase (TS): This is the hallmark enzyme of the de novo pathway. TS catalyzes the reductive methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate (CH₂-THF) as the methyl group donor. This reaction is unique as it also oxidizes the folate cofactor to dihydrofolate (DHF).
-
Dihydrofolate Reductase (DHFR) and Serine Hydroxymethyltransferase (SHMT): To sustain dTMP synthesis, the DHF produced by TS must be recycled back to tetrahydrofolate (THF) by DHFR. THF is then converted to CH₂-THF by SHMT. These enzymes are therefore functionally coupled to TS in the thymidylate synthesis cycle.
The Salvage Pathway
The salvage pathway recycles pre-existing thymidine from the extracellular environment or from the degradation of DNA. This pathway is particularly important in non-proliferating cells and as a complementary source of dTMP in rapidly dividing cells. The central enzyme in this pathway is:
-
Thymidine Kinase (TK): This enzyme catalyzes the phosphorylation of thymidine to dTMP. There are two main isoforms of thymidine kinase in mammalian cells:
-
Thymidine Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase.
-
Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA synthesis.
-
Quantitative Contribution to the Nucleotide Pool
The relative contributions of the de novo and salvage pathways to the cellular dTMP pool can vary significantly depending on cell type, proliferative status, and the availability of extracellular thymidine. While a precise, universally applicable quantitative breakdown is challenging to establish, metabolic flux analysis using stable isotope tracing provides valuable insights.
| Cellular Condition | De Novo Pathway Contribution | Salvage Pathway Contribution | Key Observations | References |
| Proliferating cells (with TK1) | > 50% | < 50% | In the presence of functional cytosolic thymidine kinase 1 (TK1), de novo synthesis still accounts for more than half of the newly synthesized dTTP. The salvage pathway competes effectively with the de novo pathway when extracellular thymidine is available. | [1] |
| Proliferating cells (without TK1) | Predominantly > 90% | Minimal (< 10%) | In the absence of TK1, the salvage of thymidine is inefficient, and the vast majority of dTTP is derived from the de novo pathway. This highlights the critical role of TK1 in the salvage pathway's contribution. | [1] |
| Inhibition of de novo synthesis | Inhibited | Significantly increased | When the de novo pathway is blocked (e.g., by methotrexate, an inhibitor of DHFR), cells become heavily reliant on the salvage pathway for survival, and the specific activity of dTTP derived from labeled thymidine increases dramatically. | [1] |
| Resting or non-proliferating cells | Low | Predominant | In quiescent cells, the expression of enzymes for the de novo pathway is downregulated, and the salvage pathway, particularly involving TK2 in mitochondria, is the primary source of dNTPs for DNA repair and mitochondrial DNA maintenance. | [2] |
Table 1: Relative Contributions of De Novo and Salvage Pathways to the dTMP/dTTP Pool
Regulatory Mechanisms of dTMP Synthesis
The synthesis of dTMP is tightly regulated at multiple levels to ensure a balanced supply of deoxyribonucleotides for DNA synthesis and to prevent the mutagenic consequences of dNTP pool imbalances.
Transcriptional Regulation
The expression of key enzymes in both the de novo and salvage pathways is coordinately regulated with the cell cycle. The E2F family of transcription factors , particularly E2F1, plays a central role in the G1/S phase-specific transcription of genes encoding thymidylate synthase, dihydrofolate reductase, and thymidine kinase 1.[3][4][5] The activity of E2F1 is, in turn, controlled by the retinoblastoma protein (pRb). In G1, pRb binds to E2F1 and represses its transcriptional activity. Upon phosphorylation by cyclin-dependent kinases (CDKs) at the G1/S transition, pRb releases E2F1, allowing for the transcription of genes required for S phase, including those for dTMP synthesis.
Allosteric Regulation and Feedback Inhibition
Enzyme activity is also subject to rapid allosteric regulation, providing a fine-tuning mechanism for dTMP synthesis.
-
Thymidylate Synthase (TS): While not a primary site of allosteric regulation by nucleotides, its activity is critically dependent on the availability of its substrates, dUMP and CH₂-THF. Some non-classical inhibitors have been shown to bind to a potential allosteric site.[6]
-
Thymidine Kinase 1 (TK1): The activity of TK1 is subject to potent feedback inhibition by the downstream product, dTTP.[7][8] This ensures that when dTTP levels are sufficient, the salvage pathway is downregulated to prevent an overproduction of thymidine nucleotides. ATP acts as a positive allosteric effector, promoting a more active tetrameric form of the enzyme.[5]
Post-Translational Modification
Post-translational modifications, such as phosphorylation, can modulate the activity, stability, and localization of the enzymes involved in dTMP synthesis, adding another layer of regulation. For instance, phosphorylation can influence the tetramerization and activity of TK1.[5]
Signaling Pathways and Experimental Workflows
The intricate regulation of dTMP synthesis involves a network of signaling pathways that respond to mitogenic signals, cell cycle progression, and DNA damage.
The following diagram illustrates the experimental workflow for quantifying the relative contributions of the de novo and salvage pathways using stable isotope tracing.
Experimental Protocols
Quantification of Intracellular dNTP Pools by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of dNTPs from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 60% methanol (B129727)
-
Internal standards (e.g., stable isotope-labeled dNTPs)
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon or HILIC)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a defined volume of ice-cold 60% methanol containing internal standards to the cell pellet. Vortex vigorously and incubate on ice for 15 minutes.
-
Cell Lysis and Protein Precipitation: Sonicate the cell suspension on ice to ensure complete lysis. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a defined volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution program to separate the dNTPs. Detect and quantify the dNTPs using multiple reaction monitoring (MRM) in negative ion mode.[3]
-
Data Analysis: Construct calibration curves for each dNTP using known concentrations of standards. Calculate the intracellular concentration of each dNTP based on the peak area ratios relative to the internal standards and normalize to the cell number or total protein content.
Metabolic Flux Analysis using Stable Isotope Tracing
This protocol outlines the general steps for a stable isotope tracing experiment to determine the relative flux through the de novo and salvage pathways.
Materials:
-
Cell culture medium with and without the stable isotope-labeled precursor (e.g., [U-¹³C]-glucose)
-
Cultured cells
-
Reagents and equipment for metabolite extraction and LC-MS/MS analysis as described in Protocol 5.1.
Procedure:
-
Cell Culture and Labeling: Culture cells in a defined medium. For the labeling experiment, replace the medium with one containing a known concentration of the stable isotope-labeled precursor. Culture the cells for a time course to approach isotopic steady state.
-
Sample Collection: At various time points, harvest the cells and perform metabolite extraction as described in Protocol 5.1.
-
LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to determine the mass isotopomer distribution (MID) of dTMP and its precursors (e.g., dUMP).
-
Data Correction and Analysis: Correct the raw MID data for the natural abundance of stable isotopes.
-
Metabolic Flux Calculation: Use metabolic flux analysis (MFA) software to fit the corrected MID data to a metabolic model of dTMP synthesis. This will allow for the calculation of the relative flux through the de novo and salvage pathways.
Enzyme Assays
5.3.1. Thymidylate Synthase (TS) Spectrophotometric Assay
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).[9]
Materials:
-
Cell lysate or purified TS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂)
-
dUMP solution
-
5,10-Methylenetetrahydrofolate (CH₂-THF) solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and CH₂-THF in a cuvette.
-
Initiate the reaction by adding the cell lysate or purified TS to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient of DHF at 340 nm.
5.3.2. Thymidine Kinase (TK) Radioactive Assay
This assay measures TK activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or the phosphorylation of [³H]thymidine. A common method is the filter paper disc assay.[10]
Materials:
-
Cell lysate or purified TK
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 5 mM ATP)
-
[³H]Thymidine
-
DEAE-cellulose filter paper discs
-
Washing solutions (e.g., ammonium (B1175870) formate, ethanol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and [³H]thymidine.
-
Initiate the reaction by adding the cell lysate or purified TK.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc and immediately immersing it in a wash solution.
-
Wash the filter discs extensively to remove unreacted [³H]thymidine.
-
Dry the filter discs and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filter discs using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]dTMP formed and thus to the TK activity.
Conclusion
The synthesis of this compound is a cornerstone of DNA metabolism, with the de novo and salvage pathways providing complementary and tightly regulated routes to maintain the cellular dTMP pool. A thorough understanding of the quantitative contributions and intricate regulatory networks of these pathways is paramount for researchers in oncology and drug development. The experimental methodologies outlined in this guide provide a robust framework for investigating the complexities of dTMP biosynthesis and its role in cellular proliferation and genome stability. Future research in this area will undoubtedly continue to uncover novel therapeutic strategies targeting the vulnerabilities within these essential metabolic pathways.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins of mitochondrial thymidine triphosphate: Dynamic relations to cytosolic pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A model for compartmentation of de novo and salvage thymidine nucleotide pools in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Nucleotide metabolism [reactome.org]
- 6. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A model for compartmentation of de novo and salvage thymidine nucleotide pools in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Methodological & Application
What is the standard protocol for the enzymatic synthesis of Thymidine 5'-monophosphate?
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic synthesis of Thymidine (B127349) 5'-monophosphate (dTMP), a critical nucleotide precursor for DNA synthesis and a key molecule in various biomedical research and drug development applications. Two primary enzymatic pathways for dTMP synthesis are presented: the salvage pathway, utilizing thymidine kinase, and the de novo pathway, which employs thymidylate synthase.
Introduction
Thymidine 5'-monophosphate (dTMP) is an essential component for the biosynthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair.[1] The enzymatic synthesis of dTMP offers a highly specific and efficient alternative to chemical synthesis methods. There are two main physiological pathways for dTMP production, both of which can be adapted for in vitro enzymatic synthesis.
-
The Salvage Pathway: This pathway involves the direct phosphorylation of thymidine to dTMP, a reaction catalyzed by the enzyme thymidine kinase (TK; EC 2.7.1.21). This method is advantageous when thymidine is readily available as a starting material.
-
The De Novo Pathway: In this pathway, deoxyuridine monophosphate (dUMP) is methylated to form dTMP. This reaction is catalyzed by thymidylate synthase (TS; EC 2.1.1.45), which utilizes N5,N10-methylenetetrahydrofolate as a methyl group donor.[1][2]
The choice of pathway for enzymatic synthesis will depend on the availability of starting materials, the desired scale of production, and the specific research application.
Enzymatic Pathways for dTMP Synthesis
The two pathways for dTMP synthesis are depicted below, highlighting the key enzymes and substrates involved.
Data Presentation: Reaction Components and Conditions
The following tables summarize the typical quantitative data for the enzymatic synthesis of dTMP via the salvage and de novo pathways. These values may require optimization depending on the specific enzyme source and desired reaction scale.
Table 1: Salvage Pathway - Thymidine Kinase Reaction
| Component | Concentration Range | Role |
| Thymidine | 0.1 - 10 mM | Substrate |
| ATP | 1 - 20 mM | Phosphate Donor |
| MgCl₂ | 2 - 10 mM | Cofactor |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing Agent |
| Tris-HCl Buffer (pH 7.5) | 50 - 100 mM | Buffer System |
| Thymidine Kinase | 0.1 - 5 U/mL | Enzyme |
| Reaction Temperature | 37 °C | Optimal Temperature |
| Incubation Time | 1 - 4 hours | Reaction Duration |
Table 2: De Novo Pathway - Thymidylate Synthase Reaction
| Component | Concentration Range | Role |
| dUMP | 0.1 - 2 mM | Substrate |
| N5,N10-Methylene-tetrahydrofolate | 0.2 - 5 mM | Methyl Donor |
| Dithiothreitol (DTT) | 2 - 10 mM | Reducing Agent |
| Tris-HCl Buffer (pH 7.5) | 50 - 100 mM | Buffer System |
| Thymidylate Synthase | 0.1 - 5 U/mL | Enzyme |
| Reaction Temperature | 37 °C | Optimal Temperature |
| Incubation Time | 2 - 6 hours | Reaction Duration |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of dTMP. For optimal results, it is recommended to use purified recombinant enzymes.
Protocol 1: Synthesis of dTMP via the Salvage Pathway (Thymidine Kinase)
This protocol describes the synthesis of dTMP from thymidine using thymidine kinase.
Materials:
-
Recombinant Human Thymidine Kinase 1 (TK1)
-
Thymidine
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl
-
Deionized water
-
0.5 M EDTA solution
-
Reaction tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare the Reaction Buffer (5X):
-
250 mM Tris-HCl, pH 7.5
-
50 mM MgCl₂
-
25 mM DTT
-
Store at -20°C in aliquots.
-
-
Prepare Substrate Solutions:
-
Prepare a 50 mM stock solution of thymidine in deionized water.
-
Prepare a 100 mM stock solution of ATP in deionized water, adjust pH to 7.0 with NaOH if necessary.
-
Store both at -20°C.
-
-
Set up the Enzymatic Reaction:
-
In a reaction tube, combine the following components in the order listed:
Component Volume (for 1 mL reaction) Final Concentration Deionized Water 680 µL - 5X Reaction Buffer 200 µL 1X 50 mM Thymidine 20 µL 1 mM | 100 mM ATP | 100 µL | 10 mM |
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Add 1 µL of recombinant thymidine kinase (e.g., 1 U/µL).
-
Mix gently and incubate at 37°C for 2 hours.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 20 µL of 0.5 M EDTA solution or by heating the mixture to 95°C for 5 minutes.
-
-
Analysis and Purification:
-
The reaction mixture can be analyzed by HPLC to determine the conversion of thymidine to dTMP.
-
For purification, the dTMP can be separated from the reaction mixture using anion-exchange chromatography.
-
Protocol 2: Synthesis of dTMP via the De Novo Pathway (Thymidylate Synthase)
This protocol outlines the synthesis of dTMP from dUMP using thymidylate synthase.
Materials:
-
Recombinant Human Thymidylate Synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
N5,N10-Methylenetetrahydrofolate
-
Dithiothreitol (DTT)
-
Tris-HCl
-
Deionized water
-
0.5 M EDTA solution
-
Reaction tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare the Reaction Buffer (5X):
-
250 mM Tris-HCl, pH 7.5
-
50 mM DTT
-
Store at -20°C in aliquots.
-
-
Prepare Substrate Solutions:
-
Prepare a 20 mM stock solution of dUMP in deionized water.
-
Prepare a 50 mM stock solution of N5,N10-methylenetetrahydrofolate in a buffer containing DTT to prevent oxidation. This solution is light-sensitive and should be prepared fresh.
-
Store both at -20°C, protected from light.
-
-
Set up the Enzymatic Reaction:
-
In a reaction tube, combine the following components in the order listed:
Component Volume (for 1 mL reaction) Final Concentration Deionized Water 710 µL - 5X Reaction Buffer 200 µL 1X 20 mM dUMP 50 µL 1 mM | 50 mM N5,N10-Methylene-tetrahydrofolate | 40 µL | 2 mM |
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Add 1 µL of recombinant thymidylate synthase (e.g., 1 U/µL).
-
Mix gently and incubate at 37°C for 4 hours in the dark.
-
-
Terminate the Reaction:
-
Stop the reaction by heating the mixture to 95°C for 5 minutes or by adding a protein precipitating agent.
-
-
Analysis and Purification:
-
Monitor the formation of dTMP using HPLC.
-
Purify the dTMP product from the reaction mixture via anion-exchange chromatography.
-
Experimental Workflow and Visualization
The general workflow for the enzymatic synthesis, analysis, and purification of dTMP is illustrated below.
Concluding Remarks
The enzymatic synthesis of this compound provides a robust and highly specific method for producing this essential nucleotide. The choice between the salvage and de novo pathways allows for flexibility based on available starting materials. The protocols provided herein serve as a standard starting point, and optimization of reaction conditions may be necessary to achieve maximum yields depending on the specific characteristics of the enzymes and substrates used. Proper analysis and purification are crucial to obtain high-purity dTMP for downstream applications in research and drug development.
References
How can Thymidine 5'-monophosphate be quantified using high-performance liquid chromatography (HPLC)?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantification of Thymidine 5'-monophosphate (TMP) using High-Performance Liquid Chromatography (HPLC). The method detailed below is based on the robust and widely adopted technique of ion-pair reversed-phase HPLC, ensuring reliable and reproducible results for researchers in various fields, including drug development and molecular biology.
Introduction
This compound is a deoxyribonucleotide that serves as a crucial monomeric unit of deoxyribonucleic acid (DNA). Accurate quantification of TMP is essential in numerous research areas, including the study of nucleotide metabolism, DNA synthesis and repair, and the development of therapeutic agents that target these pathways. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of nucleotides.[1][2] Ion-pair reversed-phase HPLC, in particular, is well-suited for separating charged analytes like nucleotides by utilizing a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent.[1][2] This methodology allows for the effective retention and separation of TMP from other cellular components and related nucleotides.
Principle of the Method
Ion-pair reversed-phase HPLC is a powerful technique for separating polar and ionic compounds on a non-polar stationary phase.[2] For nucleotide analysis, an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase.[3] The hydrophobic tail of the TBA cation interacts with the C18 stationary phase, while its positively charged head forms an ion pair with the negatively charged phosphate (B84403) group of TMP. This interaction increases the retention of TMP on the column, allowing for its separation from other sample components. Detection is typically achieved by measuring the UV absorbance of the analyte at approximately 254 nm.[4]
Experimental Protocols
Materials and Reagents
-
This compound (TMP) standard (≥99% purity)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) for HPLC
-
Potassium dihydrogen phosphate (KH2PO4), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid (HClO4) or Trichloroacetic acid (TCA)
-
Potassium hydroxide (B78521) (KOH)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3][4]
-
Mobile Phase A: 0.01 M KH2PO4 and 0.01 M TBAHS in water.
-
Mobile Phase B: Methanol or Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
A gradient elution is typically employed to achieve optimal separation. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of TMP standard and dissolve it in 10 mL of ultrapure water. Store at -20 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following protocol is a general guideline for the extraction of nucleotides from biological samples such as cell cultures or tissues.
-
Cell Lysis/Tissue Homogenization: For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then lyse by adding a known volume of ice-cold 0.5 M perchloric acid or 10% trichloroacetic acid. For tissues, homogenize the sample in the same acidic solution.
-
Protein Precipitation: Incubate the lysate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding a calculated amount of potassium hydroxide (KOH) solution. The pH should be adjusted to a range of 6.0-8.0, which is optimal for nucleotide separation.[2]
-
Potassium Perchlorate Removal: The addition of KOH will result in the precipitation of potassium perchlorate. Incubate the samples on ice for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4 °C to remove the precipitate.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.[5]
Data Presentation and Analysis
The concentration of TMP in the samples is determined by comparing the peak area of the analyte to a standard curve generated from the working standard solutions. The linearity of the method should be assessed by plotting the peak area against the concentration of the standards and determining the correlation coefficient (r²), which should ideally be ≥ 0.999.
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC method for nucleotide quantification. These values should be established during method validation in your laboratory.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.2 nmol/ml[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 10 nmol/ml[4] |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Retention Time (TMP) | Consistent retention time | ~ 5-10 min (highly method-dependent) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for TMP Quantification.
Logical Relationship of HPLC Components
References
- 1. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
Applications of Radiolabeled Thymidine 5'-monophosphate in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled Thymidine (B127349) 5'-monophosphate (dTMP) and its precursors, such as thymidine, are invaluable tools in metabolic studies, providing a direct and quantitative measure of DNA synthesis. The incorporation of these radiolabeled nucleosides into newly synthesized DNA is a cornerstone for assessing cell proliferation, evaluating the efficacy of cytotoxic and cytostatic drugs, and elucidating the mechanisms of DNA replication and repair. This document provides detailed application notes and experimental protocols for the use of radiolabeled dTMP in various metabolic studies.
The principle behind these applications lies in the cellular metabolism of thymidine. Exogenously supplied radiolabeled thymidine is transported into the cell and phosphorylated by thymidine kinase (TK) to form radiolabeled dTMP. Subsequent phosphorylations convert dTMP to deoxythymidine diphosphate (B83284) (dTDP) and then to deoxythymidine triphosphate (dTTP), which is then incorporated into the growing DNA strand by DNA polymerase during the S-phase of the cell cycle. By tracing the radioactivity, researchers can quantify the rate of DNA synthesis and, consequently, cell proliferation. The two primary pathways for dTMP synthesis are the de novo pathway and the salvage pathway. Radiolabeling experiments typically exploit the salvage pathway for the incorporation of exogenous thymidine.
Key Applications
The primary applications of radiolabeled dTMP in metabolic studies include:
-
Measurement of Cell Proliferation: Quantifying the rate of cell division is fundamental in many biological disciplines, from cancer research to immunology. The incorporation of radiolabeled thymidine is considered a gold-standard method for assessing cell proliferation.
-
Drug Discovery and Development: Evaluating the antiproliferative activity of novel chemical entities is a critical step in the development of new therapeutics, particularly in oncology. Radiolabeled dTMP assays provide a robust platform for high-throughput screening and determination of drug potency (e.g., IC50 values).[1][2]
-
DNA Synthesis and Repair Studies: Pulse-chase experiments using radiolabeled thymidine allow for the detailed investigation of the kinetics of DNA replication and the cellular response to DNA damage and subsequent repair mechanisms.
-
Immunology: Assessing the proliferative response of lymphocytes to mitogens or antigens is a key aspect of immunological research and diagnostics.[3][4][5]
Data Presentation
Quantitative data from radiolabeled dTMP incorporation assays are typically presented as counts per minute (CPM) or disintegrations per minute (DPM) obtained from a liquid scintillation counter. These raw data can then be used to calculate percentages of inhibition or stimulation relative to control groups.
Table 1: Example Data from a [³H]-Thymidine Incorporation Assay for Antiproliferative Drug Screening in HT-29 Colon Cancer Cells.
| Treatment Concentration (µM) | Mean CPM (Counts Per Minute) | Standard Deviation | % of Control Proliferation |
| Control (Untreated) | 125,450 | 8,782 | 100% |
| Compound X (1 µM) | 98,360 | 6,885 | 78.4% |
| Compound X (10 µM) | 45,162 | 3,161 | 36.0% |
| Compound X (50 µM) | 12,545 | 878 | 10.0% |
| 5-Fluorouracil (10 µM) | 22,581 | 1,581 | 18.0% |
This table illustrates how raw CPM data is processed to show the dose-dependent inhibitory effect of a test compound ("Compound X") compared to a known anticancer drug (5-Fluorouracil) on the proliferation of HT-29 cells.
Table 2: Proliferative Response of Porcine Peripheral Blood Mononuclear Cells (PBMCs) to Mitogens Measured by [³H]-Thymidine Incorporation.
| Mitogen | Concentration | Mean CPM (Counts Per Minute) | Stimulation Index (SI) |
| Unstimulated Control | - | 580 | 1.0 |
| Phytohemagglutinin (PHA) | 5 µg/mL | 85,630 | 147.6 |
| Concanavalin A (ConA) | 5 µg/mL | 112,450 | 193.9 |
| Pokeweed Mitogen (PWM) | 1 µg/mL | 65,320 | 112.6 |
The Stimulation Index (SI) is calculated as the mean CPM of the stimulated sample divided by the mean CPM of the unstimulated control. This provides a normalized measure of the proliferative response.[5]
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using [³H]-Thymidine Incorporation
This protocol is a standard method for quantifying cell proliferation and is widely used in drug screening and basic research.[1][3]
Materials:
-
Cells of interest (e.g., cancer cell line, lymphocytes)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
[³H]-Thymidine (typically 1 mCi/mL stock solution)
-
Test compounds or stimulants
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 5-10% (w/v) solution, ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Liquid scintillation cocktail
-
Scintillation vials
-
Cell harvester (optional)
-
Glass fiber filters (if using a cell harvester)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells, or directly count suspension cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere (for adherent cells) and recover.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds or stimulants in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or stimulants. For control wells, add medium without any treatment.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Radiolabeling (Pulsing):
-
Prepare a working solution of [³H]-Thymidine in a complete culture medium (e.g., to a final concentration of 1 µCi/mL).
-
Add 20 µL of the [³H]-Thymidine working solution to each well (final concentration of ~0.2 µCi/well).
-
Incubate the plate for a defined period (typically 4-18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
-
Cell Harvesting and DNA Precipitation:
-
Manual Method:
-
Terminate the incubation by placing the plate on ice.
-
Gently wash the cells twice with ice-cold PBS to remove unincorporated [³H]-Thymidine.
-
Add 100 µL of ice-cold 10% TCA to each well to precipitate the DNA. Incubate on ice for 30 minutes.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
Add 100 µL of lysis buffer to each well and incubate at room temperature for at least 30 minutes to solubilize the DNA.
-
Transfer the lysate from each well to a separate scintillation vial.
-
-
Automated Method (Cell Harvester):
-
Use a cell harvester to lyse the cells and aspirate the contents of each well onto a glass fiber filter mat. The harvester will automatically wash the filters to remove unincorporated radiolabel.
-
Allow the filter mat to dry completely.
-
-
-
Scintillation Counting:
-
Manual Method: Add 4-5 mL of liquid scintillation cocktail to each vial containing the cell lysate.
-
Automated Method: Punch out the individual filter discs from the mat into scintillation vials and add 4-5 mL of liquid scintillation cocktail.
-
Place the vials in a liquid scintillation counter and measure the radioactivity in counts per minute (CPM).
-
Protocol 2: Pulse-Chase Analysis of DNA Synthesis and Turnover
This protocol allows for the study of the dynamics of DNA synthesis and the subsequent fate of the newly synthesized DNA.[6]
Materials:
-
Same materials as in Protocol 1, plus:
-
"Chase" medium: Complete culture medium supplemented with a high concentration of non-radiolabeled ("cold") thymidine (e.g., 10-100 µM).
Procedure:
-
Cell Culture and Synchronization (Optional):
-
Culture cells to the desired confluency. For some experiments, synchronizing the cells at the G1/S boundary can provide more precise kinetic data.
-
-
Pulse Labeling:
-
Remove the culture medium and replace it with a medium containing a high concentration of [³H]-Thymidine (e.g., 5-10 µCi/mL).
-
Incubate for a short period (the "pulse"), for example, 15-30 minutes, to label the DNA that is actively being synthesized.
-
-
Chase:
-
Quickly remove the pulse medium and wash the cells twice with pre-warmed, serum-free medium to remove all unincorporated radiolabel.
-
Add the "chase" medium containing excess cold thymidine. This will dilute the intracellular pool of radiolabeled dTTP, effectively stopping the incorporation of radioactivity into new DNA.
-
Incubate the cells for various time points (the "chase" periods), for example, 0, 30, 60, 120, and 240 minutes. The 0-minute time point represents the end of the pulse.
-
-
Sample Collection and Analysis:
-
At each chase time point, harvest the cells.
-
Isolate the genomic DNA using a standard DNA extraction protocol.
-
Quantify the amount of DNA in each sample (e.g., by UV spectrophotometry).
-
Measure the radioactivity in each DNA sample using liquid scintillation counting.
-
The results are typically expressed as CPM per microgram of DNA. By plotting this value against the chase time, the stability and turnover of the newly synthesized DNA can be determined.
-
Visualizations
Signaling Pathway: Thymidine Metabolism for Radiolabeling
Caption: Thymidine salvage and de novo synthesis pathways.
Experimental Workflow: [³H]-Thymidine Incorporation Assay
Caption: Workflow for a cell proliferation assay.
Logical Relationship: De Novo vs. Salvage Pathway in Radiolabeling
References
- 1. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]
- 2. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 6. [An in vitro sensitivity assay of anti-cancer agents by measuring the inhibition rate of DNA synthesis (3H-thymidine uptake) of cancer cells--clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thymidine 5'-monophosphate as a Substrate in Thymidylate Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate kinase (TMK), also known as dTMP kinase, is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of thymidine (B127349) 5'-monophosphate (dTMP or TMP) to thymidine 5'-diphosphate (dTDP).[1] This reaction is a pivotal step in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. The activity of TMK is intrinsically linked to cell proliferation, with elevated levels often observed in cancerous tissues. This makes TMK a compelling target for the development of novel therapeutic agents, including anticancer, antiviral, and antibacterial drugs. Assays utilizing Thymidine 5'-monophosphate as a substrate are fundamental tools for studying TMK activity, characterizing its inhibitors, and for high-throughput screening in drug discovery campaigns.
This document provides detailed application notes and protocols for conducting thymidylate kinase assays using TMP as a substrate. It covers the underlying enzymatic reaction, different assay formats, and presents quantitative data to aid in experimental design and data interpretation.
Enzymatic Reaction and Signaling Pathway
Thymidylate kinase catalyzes the transfer of a phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to the 5' position of thymidine monophosphate. This reaction is dependent on the presence of divalent cations, most commonly magnesium (Mg²⁺).
Reaction:
dTMP + ATP <-> dTDP + ADP
The product, dTDP, is subsequently phosphorylated by nucleoside diphosphate (B83284) kinases to form dTTP, which is then incorporated into DNA.
Caption: Enzymatic pathway of thymidylate kinase.
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
Understanding the kinetic parameters of TMK and the potency of its inhibitors is critical for assay development and drug discovery. The Michaelis constant (Kₘ) for TMP reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an indication of the enzyme's affinity for its substrate. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
Table 1: Kinetic Parameters of Thymidylate Kinase with TMP as Substrate
| Organism | Kₘ for TMP (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Escherichia coli | 12 | 250 | F. Lavie et al., Biochemistry, 1998 |
| Mycobacterium tuberculosis | 9.8 | 13.5 | S. H. Munier et al., J Biol Chem, 2003 |
| Human (cytosolic) | 10 | Not Reported | J. F. G. S. van Cruchten et al., Mol Pharmacol, 2005 |
| Vaccinia virus | 20 | Not Reported | D. D. L. Bowler et al., J Biol Chem, 2000 |
Table 2: IC₅₀ Values of Selected Inhibitors against Thymidylate Kinase
| Inhibitor | Target Organism | IC₅₀ (µM) | Reference |
| 5,5'-Dithiobis(2-nitrobenzoic acid) | Not Specified | 1.53 | AAT Bioquest |
| p1-(5'-Adenosyl)p5-(5'-thymidyl)pentaphosphate | Not Specified | 8.0 | AAT Bioquest |
| Naphthyl-substituted pyrrolopyrimidine | Escherichia coli | ~10-50 | T. H. Blindheim et al., Bioorg Med Chem, 2017 |
| 3'-Thiourea-dThd derivatives | Mycobacterium tuberculosis | 5-67 (Kᵢ) | J. Van Daele et al., Bioorg Med Chem Lett, 2007 |
Experimental Protocols
A variety of assay formats can be employed to measure TMK activity, with the most common being fluorescence-based and radiometric assays.
Fluorescence-Based Coupled-Enzyme Assay
This method is well-suited for high-throughput screening due to its simplicity and non-radioactive nature. The assay measures the production of ADP, which is coupled to a series of enzymatic reactions that ultimately generate a fluorescent signal.
Principle: The ADP produced by TMK is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD⁺, resulting in a decrease in NADH fluorescence. Alternatively, commercial kits often use a proprietary coupling enzyme system that generates a fluorescent product.
Caption: Workflow for a fluorescence-based TMK assay.
Detailed Protocol (Example for E. coli TMK):
-
Reagent Preparation:
-
10x Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 30 mM MgCl₂, 2 mM EDTA, 5 mM DTT, 500 mM NaCl, 0.03% Brij-35.
-
10x TMP Solution: 5 mM this compound.
-
10x ATP Solution: 5 mM Adenosine 5'-triphosphate.
-
Coupling Enzyme Mix (MUK Reagents A & B from a commercial kit or a custom mix of PK/LDH and their substrates): Prepare according to the manufacturer's instructions or literature protocols.
-
1x Fluorescence Dye: Dilute a 10x stock solution with water.
-
-
Assay Procedure (384-well plate format):
-
In a black 384-well plate, combine the following in each well for a 30 µL reaction volume:
-
12 µL sterile deionized water
-
3 µL 10x Reaction Buffer
-
3 µL 10x TMP Solution
-
3 µL 10x ATP Solution
-
3 µL 10x Thymidylate Kinase solution (diluted in 1x buffer)
-
-
Incubate the reaction mixture for 2 minutes at room temperature.
-
Add 3 µL of 10x MUK Reagent A and 3 µL of 10x MUK Reagent B (or your prepared coupling enzyme mix).
-
Incubate the plate at 37°C for 60 minutes.
-
Add 30 µL of 1x fluorescence dye to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Radiometric Filter-Binding Assay
This is a highly sensitive and direct method for measuring TMK activity. It relies on the use of radioactively labeled TMP, typically with tritium (B154650) ([³H]).
Principle: [³H]-dTMP is incubated with TMK and ATP. The reaction product, [³H]-dTDP, is separated from the unreacted [³H]-dTMP by binding to an anion-exchange filter paper (e.g., DEAE cellulose). The radioactivity retained on the filter is then quantified by liquid scintillation counting.
Caption: Workflow for a radiometric TMK assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.
-
Substrate Mix: Prepare a solution containing [³H]-dTMP (specific activity ~20 Ci/mmol) and unlabeled dTMP to achieve the desired final concentration and specific activity.
-
ATP Solution: 10 mM ATP.
-
Stop Solution: 0.1 M EDTA.
-
Wash Buffer: 1 mM ammonium (B1175870) formate (B1220265).
-
-
Assay Procedure:
-
Set up reactions in microcentrifuge tubes on ice. A typical 50 µL reaction would contain:
-
5 µL 10x Assay Buffer
-
5 µL Substrate Mix
-
5 µL 10 mM ATP
-
A volume of purified TMK enzyme
-
Sterile deionized water to 50 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 0.1 M EDTA.
-
Spot an aliquot (e.g., 40 µL) of the reaction mixture onto DEAE cellulose (B213188) filter discs.
-
Wash the filter discs three times with 1 mM ammonium formate to remove unreacted [³H]-dTMP.
-
Dry the filter discs and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Application in High-Throughput Screening (HTS) for Inhibitor Discovery
TMK assays are readily adaptable for HTS to identify novel inhibitors from large compound libraries. The fluorescence-based coupled-enzyme assay is generally preferred for HTS due to its non-radioactive nature, simplicity, and automation compatibility.
Table 3: Representative High-Throughput Screening Campaign for TMK Inhibitors
| Parameter | Description |
| Target | Mycobacterium tuberculosis Thymidylate Kinase |
| Assay Format | Fluorescence-based coupled-enzyme assay (ADP detection) |
| Library Size | ~200,000 small molecules |
| Screening Concentration | 10 µM |
| Assay Volume | 10 µL in a 384-well plate format |
| Primary Hit Criteria | ≥ 50% inhibition of TMK activity |
| Hit Rate | ~0.5% |
| Confirmation | Dose-response curves to determine IC₅₀ values |
| Validation | Orthogonal assays (e.g., radiometric assay) and selectivity profiling against human TMK |
HTS Protocol Outline:
-
Assay Miniaturization: The fluorescence-based assay is optimized for a low-volume 384- or 1536-well plate format.
-
Compound Plating: The compound library is acoustically dispensed into the assay plates.
-
Reagent Addition: The reaction components (buffer, TMP, ATP, coupling enzymes) are added using automated liquid handlers.
-
Reaction Initiation: The reaction is started by the addition of the TMK enzyme.
-
Incubation: The plates are incubated at a controlled temperature for a set period.
-
Detection: Fluorescence is read using an automated plate reader.
-
Data Analysis: The data is normalized to controls, and hits are identified based on a predefined inhibition threshold.
-
Hit Confirmation and Validation: Primary hits are re-tested, and their potency (IC₅₀) is determined. Confirmed hits are further characterized for their mechanism of action and selectivity.
Conclusion
Assays utilizing this compound as a substrate are indispensable for the study of thymidylate kinase and for the discovery of novel inhibitors. The choice of assay format, whether fluorescence-based or radiometric, depends on the specific application, throughput requirements, and available resources. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers in academia and industry to design and execute robust and reliable thymidylate kinase assays, ultimately contributing to the development of new therapeutics targeting this essential enzyme.
References
Measuring the Spark of Life: Methodologies for Using Thymidine Analogs in Cell Proliferation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell proliferation, the fundamental process by which cells grow and divide, is a cornerstone of biological research and a critical parameter in drug discovery and development. The accurate measurement of DNA synthesis is a direct and reliable indicator of proliferative activity. For decades, the incorporation of thymidine (B127349) and its analogs into newly synthesized DNA has been the gold standard for quantifying cell division. This document provides detailed application notes and experimental protocols for the use of thymidine and its modern analogs in cell proliferation assays.
Historically, the [³H]-Thymidine incorporation assay has been the method of choice.[1] This technique relies on the integration of radiolabeled thymidine into the DNA of actively dividing cells. The amount of incorporated radioactivity, measured by liquid scintillation counting, is directly proportional to the rate of cell proliferation.[1] While highly sensitive, the reliance on radioactive materials necessitates specialized handling and disposal procedures.
To circumvent the challenges associated with radioactivity, non-radioactive alternatives have been developed, most notably the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays. BrdU, a synthetic analog of thymidine, is incorporated into DNA and detected with specific antibodies, offering a colorimetric, fluorescent, or chemiluminescent readout.[1][2] The EdU assay represents a further refinement, utilizing click chemistry for detection. This method is faster and does not require the harsh DNA denaturation steps needed for BrdU antibody binding, thus better-preserving cell morphology and antigenicity.[3][4]
It is important to clarify a common point of nomenclature. While the assays involve the intracellular conversion of thymidine (or its analog) to thymidine 5'-monophosphate (TMP) and subsequently to thymidine triphosphate (TTP) before DNA incorporation, the compound added to the cell culture is the nucleoside, thymidine (or its analog), which can be transported across the cell membrane.
Principle of the Assays
These assays are based on the principle that proliferating cells in the S phase of the cell cycle will incorporate exogenously supplied thymidine or its analogs into their newly synthesized DNA. By labeling and detecting this incorporated analog, the proportion of dividing cells in a population can be quantified.
Signaling Pathway: The Thymidine Salvage Pathway
The incorporation of exogenous thymidine into DNA is mediated by the thymidine salvage pathway. Thymidine enters the cell and is phosphorylated by Thymidine Kinase (TK) to form this compound (TMP). TMP is then further phosphorylated to Thymidine 5'-diphosphate (TDP) and subsequently to Thymidine 5'-triphosphate (TTP). TTP, along with other deoxynucleoside triphosphates, serves as a direct precursor for DNA synthesis by DNA polymerase.
References
Application Notes and Protocols for the Extraction and Purification of Thymidine 5'-monophosphate (dTMP) from Cell Lysates
Introduction
Thymidine (B127349) 5'-monophosphate (dTMP), also known as deoxythymidylate, is a critical nucleotide monomer essential for the synthesis of deoxyribonucleic acid (DNA).[1] Cells produce dTMP through two primary routes: the de novo pathway, which involves the methylation of deoxyuridine monophosphate (dUMP), and the salvage pathway, where thymidine is phosphorylated.[1] Given its central role in DNA synthesis and repair, the enzymes involved in dTMP metabolism are significant targets for anticancer drugs. Therefore, robust and efficient methods for the extraction and purification of dTMP from cell lysates are crucial for researchers in molecular biology, pharmacology, and drug development to accurately quantify nucleotide pools and assess metabolic flux.
This document provides detailed protocols for the extraction of dTMP from cultured cells and its subsequent purification using common chromatographic techniques.
Figure 1: General experimental workflow for the extraction and purification of dTMP from cell culture.
Section 1: Cell Lysis and Crude Nucleotide Extraction
Application Note
The initial step in isolating intracellular metabolites is the effective disruption of the cell membrane, a process known as cell lysis.[2] The choice of lysis method is critical, as it must rapidly halt metabolic activity to prevent enzymatic degradation or interconversion of nucleotides while efficiently releasing the cellular contents.[3] For small molecules like nucleotides, chemical lysis using strong acids such as perchloric acid (PCA) or trichloroacetic acid (TCA) is a widely adopted and effective method. This approach simultaneously lyses the cells and precipitates macromolecules like proteins and nucleic acids, allowing for the separation of the soluble, acid-stable nucleotide pool in the supernatant.
Experimental Protocol 1: Acid Precipitation Extraction
This protocol describes the extraction of nucleotides from adherent mammalian cells using perchloric acid.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Perchloric Acid (PCA), 0.4 M, ice-cold
-
Potassium Hydroxide (B78521) (KOH), 2 M, ice-cold
-
Cell scrapers
-
Refrigerated centrifuge
-
pH indicator strips
-
0.22 µm syringe filters
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the adherent cell monolayer twice with 5 mL of ice-cold PBS to remove any residual medium.
-
Lysis: Add 1 mL of ice-cold 0.4 M PCA directly to the plate. Use a cell scraper to detach the cells and ensure they are fully suspended in the PCA solution. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]
-
Neutralization: Carefully transfer the supernatant, which contains the soluble nucleotides, to a new pre-chilled tube. Slowly add ice-cold 2 M KOH dropwise while vortexing gently. Periodically check the pH using indicator strips until it reaches a neutral range (pH 6.5-7.5). The addition of potassium hydroxide will cause the precipitation of potassium perchlorate (B79767) (KClO₄).
-
Salt Removal: Incubate the neutralized extract on ice for 15 minutes to allow for complete precipitation of KClO₄.
-
Final Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.
-
Sample Collection: Carefully collect the supernatant. For immediate analysis, filter the extract through a 0.22 µm syringe filter to remove any remaining particulates. For long-term storage, the extract should be flash-frozen in liquid nitrogen and stored at -80°C.
Section 2: Chromatographic Purification of dTMP
Application Note
Following crude extraction, the nucleotide-containing supernatant requires further purification to isolate dTMP from other nucleotides (e.g., dAMP, dGMP, dCMP, ATP, etc.) and remaining cellular components. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge.[5] The phosphate (B84403) groups of nucleotides confer a negative charge, allowing them to bind to a positively charged stationary phase.[6][7] Elution is achieved by increasing the ionic strength of the mobile phase (a salt gradient), which disrupts the electrostatic interaction. Nucleotides with fewer phosphate groups, like dTMP, elute at lower salt concentrations than diphosphates (e.g., dTDP) and triphosphates (e.g., dTTP).[8]
Ion-Pair Reverse-Phase (IP-RP) HPLC: This is a powerful variation of reverse-phase HPLC used for separating charged analytes.[9] A hydrophobic C18 column is used, and an ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase.[10] This agent has a hydrophobic tail that interacts with the stationary phase and a charged head that interacts with the negatively charged nucleotides, allowing for their retention and separation based on both their intrinsic hydrophobicity and charge.[9]
Figure 2: Principle of separating thymidine phosphate species by Anion-Exchange Chromatography (AEX).
Experimental Protocol 2: Anion-Exchange Chromatography (AEX)
This protocol provides a general method for separating dTMP from other nucleotides.
Materials:
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., a quaternary ammonium-based column)
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl with 1 M NaCl, pH 7.5
-
Neutralized crude nucleotide extract
Procedure:
-
Column Equilibration: Equilibrate the AEX column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20-100 µL of the filtered crude nucleotide extract onto the column.
-
Gradient Elution: Run a linear gradient to separate the nucleotides. A typical gradient might be:
-
0-5 min: 100% A (isocratic hold)
-
5-35 min: 0% to 50% B (linear gradient)
-
35-40 min: 50% to 100% B (wash step)
-
40-50 min: 100% A (re-equilibration)
-
-
Detection & Fraction Collection: Monitor the eluate using a UV detector at 267 nm.[11] Collect fractions corresponding to the dTMP peak, which is expected to be one of the earlier eluting nucleotide monophosphates.
-
Desalting: Pool the dTMP-containing fractions. If necessary, desalt the sample using size-exclusion chromatography or dialysis.
Experimental Protocol 3: Ion-Pair Reverse-Phase (IP-RP) HPLC
This method offers high-resolution separation of nucleotides and related compounds.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0) with 4 mM Tetrabutylammonium (TBA) hydrogen sulphate.[10]
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol (B129727).
-
Neutralized crude nucleotide extract
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 20-50 µL of the filtered crude nucleotide extract.
-
Gradient Elution: Elute the sample using a linear gradient. A representative gradient is:
-
0-10 min: 100% A (isocratic)
-
10-30 min: 0% to 100% B (linear gradient)
-
30-35 min: 100% B (isocratic wash)
-
35-45 min: 100% A (re-equilibration)
-
-
Detection & Fraction Collection: Monitor the absorbance at 267 nm.[11] Collect the peak corresponding to the dTMP standard retention time.
-
Solvent Removal: Pool the pure fractions and remove the methanol and water using a rotary evaporator or lyophilizer.
Section 3: Data Presentation and Quantitative Analysis
Application Note
Successful purification is evaluated by key performance metrics including purity, recovery, and yield.[12][13] Purity is the proportion of the desired molecule in the final fraction, while recovery is the percentage of the target molecule successfully isolated from the starting material.[13] Yield refers to the total amount of the purified target molecule.[12] Quantification of the purified dTMP is typically performed by HPLC-UV, comparing the peak area of the sample to a standard curve generated from known concentrations of a dTMP standard.[11]
Data Presentation Tables
Table 1: Comparison of Primary Chromatographic Purification Techniques for dTMP
| Feature | Anion-Exchange Chromatography (AEX) | Ion-Pair Reverse-Phase (IP-RP) HPLC |
| Separation Principle | Electrostatic interaction based on the number of phosphate groups.[6] | Hydrophobicity and charge, mediated by an ion-pairing agent.[9] |
| Selectivity | Excellent for separating mono-, di-, and tri-phosphates.[8] | High resolution for nucleotides, nucleosides, and bases.[10] |
| Mobile Phase | Aqueous salt gradient (e.g., NaCl). | Aqueous buffer with an ion-pairing agent and organic modifier (e.g., methanol).[10] |
| Typical Purity | Good to excellent (>95%). | Excellent (>98%). |
| Considerations | Requires a desalting step for collected fractions. | Ion-pairing agent may be difficult to remove from the final sample. |
Table 2: Representative Quantitative Data for dTMP Purification from a Cell Lysate
| Parameter | Value | Unit | Notes |
| Starting Material | 5 x 10⁷ | cells | Adherent HeLa cells. |
| Crude Lysate Volume | 1.8 | mL | After acid precipitation and neutralization. |
| dTMP Conc. in Lysate | 15.2 | µM | Determined by analytical HPLC of a small aliquot. |
| Total dTMP in Lysate | 27.36 | nmol | Calculated from concentration and volume. |
| Purification Method | IP-RP-HPLC | - | As per Protocol 3. |
| Final Volume (Pooled) | 2.5 | mL | Volume of pooled pure fractions. |
| Final dTMP Conc. | 8.9 | µM | Quantified against a standard curve. |
| Total Yield | 22.25 | nmol | Final concentration multiplied by final volume. |
| Overall Recovery | 81.3 | % | (Total Yield / Total dTMP in Lysate) x 100.[13] |
| Final Purity | >98 | % | Assessed by analytical HPLC peak area percentage.[12] |
References
- 1. Thymidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. betalifesci.com [betalifesci.com]
- 3. Cell lysis techniques | Abcam [abcam.com]
- 4. mesoscale.com [mesoscale.com]
- 5. ymc.eu [ymc.eu]
- 6. ymc.eu [ymc.eu]
- 7. bio-rad.com [bio-rad.com]
- 8. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. longdom.org [longdom.org]
- 11. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. akadeum.com [akadeum.com]
Application Notes: Sensitive Detection of Thymidine 5'-monophosphate (dTMP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Thymidine 5'-monophosphate (dTMP), a key nucleotide, is a fundamental building block for DNA synthesis and repair.[1] Its intracellular concentration is tightly regulated and can be indicative of cellular proliferation status and metabolic activity. Therefore, the sensitive and accurate quantification of dTMP is crucial for various research areas, including cancer biology, virology, and drug development, particularly for therapies targeting nucleotide metabolism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous small molecules like dTMP due to its high sensitivity, specificity, and wide dynamic range.[2] This application note provides a detailed protocol for the sensitive detection and quantification of dTMP in biological samples using LC-MS/MS.
Principle of the Method
This method utilizes a "dilute and shoot" approach for simple and rapid sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] HILIC is well-suited for the retention and separation of polar compounds like nucleotides.[3] The MRM mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for dTMP.
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC column (e.g., Kinetex HILIC, 150 x 2.1 mm, 2.6 µm) is recommended for optimal separation of polar analytes like dTMP.[1]
-
Reagents:
-
This compound (dTMP) standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium (B1175870) acetate (B1210297), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Data Presentation
Quantitative performance data for the analysis of dTMP are summarized in the table below. This data is based on a validated method for the quantification of a panel of metabolites including dTMP in biological plasma.[4]
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 µmol/L | [4] |
| Linear Range | 0.05 - 10,000 µmol/L | [4] |
| Regression Coefficient (R²) | 0.9975 | [4] |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Standard Solution and Calibration Curve Preparation
-
Stock Solution Preparation: Prepare a stock solution of dTMP in LC-MS grade water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 1:1 v/v) to create a calibration curve spanning the expected concentration range in the samples. A suggested range is from 0.01 µmol/L to 100 µmol/L.
Sample Preparation
A simple "dilute and shoot" method is employed for plasma samples to minimize sample handling and potential for analyte loss.[1]
-
Thaw Samples: Thaw frozen biological samples (e.g., plasma, cell lysates) on ice.
-
Dilution: Dilute the samples with an appropriate volume of cold acetonitrile/water (1:1, v/v) containing an internal standard (if used). A dilution factor of 1:10 is a good starting point and can be optimized based on the expected dTMP concentration.
-
Vortex: Vortex the diluted samples thoroughly for 30 seconds to ensure proper mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions (HILIC):
-
Column: Kinetex HILIC column (150 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 95/5 ACN/water (v/v) with 1 mM ammonium acetate and 0.1% formic acid.[1]
-
Mobile Phase B: Water with 1 mM ammonium acetate and 0.1% formic acid.[1]
-
Gradient:
-
0.0–0.5 min: 100% A
-
0.5–6.5 min: Linear gradient to 63.2% A
-
6.5–6.8 min: Linear gradient to 42.1% A
-
6.8–12.0 min: Hold at 42.1% A
-
12.0–12.8 min: Linear gradient back to 100% A
-
12.8–16.5 min: Re-equilibration at 100% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for dTMP:
-
Precursor Ion (Q1): m/z 321.05 [M-H]⁻
-
Product Ion (Q3): m/z 79.0 (Quantifier) and m/z 97.0 (Qualifier) (corresponding to [PO3]⁻ and [H2PO4]⁻ respectively)
-
-
Collision Energy (CE): Optimization required for the specific instrument.
-
Other Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for dTMP quantification.
Caption: Schematic of the LC-MS/MS system.
Caption: Fragmentation of dTMP in negative ESI-MS/MS.
References
The Role of Thymidine 5'-monophosphate in Cancer Research: A Tool for Studying DNA Synthesis
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymidine 5'-monophosphate (dTMP) is a critical deoxyribonucleotide essential for the synthesis of deoxythymidine triphosphate (dTTP), one of the four fundamental building blocks of DNA. The de novo synthesis of dTMP is catalyzed by the enzyme thymidylate synthase (TS), which methylates deoxyuridine monophosphate (dUMP).[1][2][3] Rapidly proliferating cancer cells have a high demand for dTMP to sustain their accelerated rates of DNA replication.[4] This dependency makes the dTMP synthesis pathway a prime target for anticancer therapies. By either directly or indirectly inhibiting the production of dTMP, the proliferation of cancer cells can be effectively halted.
This document provides detailed application notes and protocols on how dTMP and its metabolic pathway are utilized in cancer research to study DNA synthesis. We will explore the mechanism of action of drugs that target this pathway, present methods to quantify their effects on cell proliferation, and provide data on their efficacy in various cancer cell lines.
Signaling Pathway of dTMP Synthesis and its Inhibition
The de novo synthesis of dTMP is a crucial step in the production of dTTP for DNA replication. This pathway is a key target for several chemotherapeutic agents, most notably 5-fluorouracil (B62378) (5-FU).
Mechanism of Action of 5-Fluorouracil (5-FU):
5-FU is a pyrimidine (B1678525) analog that, once inside the cell, is converted into several active metabolites.[3] One of these metabolites, fluorodeoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase.[1][2] FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate.[1] This complex effectively blocks the normal substrate, dUMP, from accessing the enzyme's active site, thereby inhibiting the synthesis of dTMP. The resulting depletion of the dTMP pool leads to a scarcity of dTTP, which in turn disrupts DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chemical Synthesis of Thymidine 5'-monophosphate (TMP)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of chemically synthesized Thymidine (B127349) 5'-monophosphate (TMP).
Troubleshooting Guide
Low yields and impurities are common challenges in the chemical synthesis of TMP. This guide provides solutions to frequently encountered problems.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Yield Impact |
| TMP-T01 | Low Overall Yield | 1. Moisture in Reagents/Solvents: Water can react with activated phosphoramidites, preventing coupling.[1] 2. Degraded Reagents: Phosphoramidites and activators have a limited shelf life.[2] 3. Suboptimal Phosphorylating Agent: The choice of phosphorylating agent significantly impacts yield. | 1. Use anhydrous solvents (water content <30 ppm) and store reagents in a desiccator or under an inert atmosphere. Maintaining anhydrous conditions is critical for high coupling efficiency.[1] 2. Use fresh, high-quality phosphoramidites and activators.[2] 3. For solution-phase synthesis, phosphorus oxychloride (POCl₃) in the presence of pyridine (B92270) can achieve yields of over 90%.[3] |
| TMP-T02 | Incomplete Coupling (Solid-Phase Synthesis) | 1. Low Phosphoramidite (B1245037)/Activator Concentration: Insufficient reagent concentration can lead to incomplete reactions.[] 2. Inadequate Coupling Time: Sterically hindered phosphoramidites may require longer reaction times.[2] 3. Inefficient Activator: The choice of activator is crucial for efficient coupling.[5] | 1. Increase the concentration of the phosphoramidite and/or activator. An activator titration experiment can identify the optimal concentration.[2] 2. Extend the coupling time in the synthesis protocol.[2] 3. Switch to a more potent activator, such as 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT), which can significantly improve coupling efficiency compared to 1H-Tetrazole.[5] |
| TMP-T03 | Presence of Failure Sequences (n-1 impurities) | 1. Inefficient Coupling: Unreacted 5'-hydroxyl groups can lead to deletion mutations in subsequent cycles.[6] 2. Ineffective Capping: Failure to block unreacted hydroxyl groups allows them to react in the next coupling step, creating n-1 sequences.[] | 1. Optimize coupling efficiency by addressing the causes listed in TMP-T02 . A coupling efficiency of over 99% is necessary to minimize truncated products.[] 2. Ensure fresh capping reagents (acetic anhydride (B1165640) and N-methylimidazole) are used and that the capping step is efficiently blocking unreacted sites. |
| TMP-T04 | Difficult Purification | 1. Complex Mixture of Impurities: A high concentration of failure sequences and byproducts complicates purification.[] 2. Inappropriate Purification Method: The chosen method may not be suitable for separating the desired product from specific impurities. | 1. Improve the synthesis efficiency to reduce the complexity of the crude product. 2. For purification of TMP from a synthesis reaction, anion-exchange chromatography is effective in separating monophosphates from unreacted nucleosides and other charged species.[7] Reversed-phase HPLC is also a powerful tool for purification.[8] |
| TMP-T05 | Product Degradation during Deprotection | 1. Harsh Deprotection Conditions: The use of strong bases for extended periods can lead to degradation of the product. 2. Inappropriate Deprotection Strategy for Protecting Groups: The deprotection reagents must be chosen based on the specific protecting groups used. | 1. Use milder deprotection conditions when possible, such as t-butylamine/water mixtures.[7] 2. Select a deprotection strategy that is compatible with all protecting groups on the nucleobase and phosphate (B84403). For example, some protecting groups require specific reagents like ammonium (B1175870) hydroxide/methylamine (AMA) for efficient removal.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chemical synthesis of Thymidine 5'-monophosphate?
A1: The two most prevalent methods for the chemical synthesis of TMP are the phosphoramidite method, typically performed on a solid support, and solution-phase phosphorylation using an agent like phosphorus oxychloride (POCl₃).[10][11] The phosphoramidite method is amenable to automation and is the standard for oligonucleotide synthesis.[] Solution-phase phosphorylation is a more traditional approach but can be very effective for synthesizing mononucleotides.[3]
Q2: How do protecting groups affect the yield of TMP synthesis?
A2: Protecting groups are essential to prevent unwanted side reactions at reactive sites on the thymidine molecule, such as the 3'-hydroxyl group and the thymine (B56734) base itself, during phosphorylation of the 5'-hydroxyl group.[13] The choice of protecting groups and the efficiency of their removal are critical. Incomplete deprotection can lead to a lower yield of the desired product and introduce impurities that are difficult to remove.[7]
Q3: What is the role of the activator in phosphoramidite chemistry, and how does it impact yield?
A3: In the phosphoramidite method, the activator, such as 1H-Tetrazole or DCI, protonates the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the nucleoside.[5] The choice and concentration of the activator directly influence the coupling efficiency. A more reactive activator can lead to higher yields, especially with sterically hindered molecules.[2][5] However, an overly acidic activator can cause premature detritylation, leading to side products.[5]
Q4: How can I monitor the efficiency of my solid-phase synthesis in real-time?
A4: For solid-phase synthesis using a 5'-dimethoxytrityl (DMT) protecting group, the efficiency of each coupling step can be monitored by measuring the absorbance of the orange-colored trityl cation released during the deblocking (detritylation) step.[14] A consistent and strong absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.[14]
Q5: What are the best methods for purifying chemically synthesized TMP?
A5: The most common and effective methods for purifying TMP are high-performance liquid chromatography (HPLC) and ion-exchange chromatography.[7][8] Reversed-phase HPLC (RP-HPLC) is effective for separating the product from less polar impurities and unreacted starting materials.[8] Anion-exchange chromatography is particularly useful for separating the negatively charged monophosphate from uncharged nucleosides and byproducts with different charge states.[7]
Experimental Protocols
Protocol 1: Phosphorylation of Thymidine using Phosphorus Oxychloride (POCl₃)
This protocol describes a solution-phase method for the 5'-phosphorylation of unprotected thymidine.
Materials:
-
Thymidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dioxane (anhydrous)
-
50% Aqueous Pyridine
-
Deionized Water
-
Chromatography supplies for purification (e.g., paper chromatography or HPLC)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve thymidine (0.10 mmol) and pyridine (0.30 mmol) in 7 ml of anhydrous dioxane.[3]
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (0.10 mmol).[3]
-
Stir the reaction mixture for 35 minutes at room temperature.[3]
-
Quench the reaction by adding 2 ml of 50% aqueous pyridine and continue stirring overnight.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water.
-
Purify the this compound by a suitable chromatographic method. A yield of approximately 94% can be expected.[3]
Protocol 2: Solid-Phase Synthesis of this compound via the Phosphoramidite Method
This protocol outlines the general steps for synthesizing a single TMP unit on a solid support using an automated synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support
-
Thymidine phosphoramidite
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)[5]
-
Capping solutions (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesizer Setup: Load the solid support, phosphoramidite, and all necessary reagents onto the automated DNA synthesizer.
-
Deblocking (Detritylation): The initial nucleoside on the solid support is deprotected by treating it with the deblocking solution to remove the 5'-DMT group, exposing the 5'-hydroxyl group.[9]
-
Coupling: The thymidine phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group on the support-bound nucleoside.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences.[6][9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[9]
-
Final Cleavage and Deprotection: After the synthesis cycle, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the TMP from the support and remove any protecting groups.[7][9]
-
Purification: The crude TMP is purified using HPLC or ion-exchange chromatography.[7][8]
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. biologyonline.com [biologyonline.com]
- 10. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
- 13. Thymidine and thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How can the stability of Thymidine 5'-monophosphate in aqueous solutions be optimized for experiments?
Welcome to the technical support center for Thymidine (B127349) 5'-monophosphate (TMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of TMP in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of Thymidine 5'-monophosphate?
A1: To prepare a stock solution of TMP, it is recommended to dissolve the powdered form (often as a disodium (B8443419) salt for enhanced solubility) in high-purity, sterile water or a buffer of your choice (e.g., PBS).[1][2] For concentrations up to 100 mg/mL, sonication may be necessary to fully dissolve the compound.[1] To prevent microbial contamination, it is best practice to sterilize the solution by filtration through a 0.22 µm filter.[1]
Q2: How should I store my aqueous TMP stock solution to ensure its stability?
A2: For long-term storage, aqueous stock solutions of TMP should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at low temperatures. Storage at -80°C can ensure stability for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] For short-term use (a few days), refrigeration at 2-8°C is acceptable, but fresh preparation is always recommended for critical experiments.
Q3: What are the primary factors that can cause the degradation of TMP in my experiments?
A3: The stability of TMP in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of contaminating enzymes.[3] Extreme pH values, especially acidic conditions, can lead to the hydrolysis of the N-glycosidic bond, separating the thymine (B56734) base from the deoxyribose sugar, and cleavage of the phosphate (B84403) ester bond.[4][5] Elevated temperatures accelerate these degradation processes.[6] Additionally, contamination with phosphatases or nucleosidases can lead to enzymatic degradation of TMP.
Q4: My TMP solution has been stored for a while. How can I check if it has degraded?
A4: The most reliable method to assess the integrity of your TMP solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] By comparing the chromatogram of your stored solution to that of a freshly prepared standard, you can identify and quantify any degradation products that may have formed. A decrease in the area of the main TMP peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of TMP stock solution due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at 4°C). | 1. Prepare a fresh stock solution of TMP. 2. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[1] 3. Always use a fresh aliquot for each experiment. |
| Loss of assay sensitivity | Reduced concentration of active TMP in the working solution due to degradation. | 1. Verify the storage conditions of your stock solution (temperature and duration). 2. Consider the pH of your experimental buffer; if it is acidic, TMP may be degrading during the experiment. Buffer your experiment at a neutral pH if possible. 3. Prepare working solutions fresh from a properly stored stock solution just before use. |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation of TMP. | 1. Review the pH and temperature conditions of your solution. Acidic pH and high temperatures are known to cause hydrolysis.[4] 2. Ensure your water and buffer reagents are free of contaminants. 3. If degradation is suspected, prepare a fresh solution and re-analyze. |
| High background signal in enzymatic assays | Spontaneous hydrolysis of the phosphate group from TMP. | 1. Check the pH of your assay buffer. Hydrolysis is accelerated at non-neutral pH.[5] 2. Prepare the complete assay mixture (excluding the enzyme) and incubate for the duration of the assay to check for non-enzymatic TMP degradation. 3. Ensure there is no phosphatase contamination in your reagents. |
Data Presentation
The stability of this compound is highly dependent on pH and temperature. The following table provides a summary of the expected stability under various conditions.
Table 1: Influence of pH and Temperature on the Stability of Aqueous TMP Solutions
| pH | Storage Temperature | Expected Stability | Primary Degradation Pathway |
| 3.5 | 37°C | Low (significant degradation within hours) | Acid-catalyzed hydrolysis of the N-glycosidic bond and phosphate ester.[4] |
| 5.5 | 25°C | Moderate (stable for several hours to a day) | Slow acid-catalyzed hydrolysis. |
| 7.0 | 4°C | Good (stable for several days to weeks) | Minimal hydrolysis.[9] |
| 7.0 | -20°C | Excellent (stable for at least one month) | Negligible degradation.[1] |
| 8.5 | 25°C | Moderate (potential for some base-catalyzed degradation over time) | Slow base-catalyzed reactions. |
Experimental Protocols
Protocol for Assessing TMP Stability by HPLC
This protocol outlines a general method for monitoring the stability of TMP in an aqueous solution.
1. Objective: To quantify the amount of intact TMP and its degradation products over time under specific storage conditions.
2. Materials:
-
This compound (TMP) standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate (B1210297) or potassium phosphate monobasic
-
Formic acid or phosphoric acid (for pH adjustment)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[10]
-
HPLC system with UV detector
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 25 mM potassium phosphate monobasic buffer, pH adjusted to 2.9 with phosphoric acid.[10]
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of TMP at 1 mg/mL in water.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the desired buffer and at the pH to be tested.
-
Prepare a fresh standard solution of TMP at 100 µg/mL in the mobile phase for comparison.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Thermo Hypersil ODS C18, 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 15 µL.[10]
-
Column Temperature: Ambient.[10]
-
Detection: UV at 267 nm (the approximate λmax for thymidine).
-
-
Procedure:
-
Incubate the sample solution under the desired test conditions (e.g., a specific pH and temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
Inject the aliquot onto the HPLC system.
-
Record the chromatogram and integrate the peak areas for TMP and any degradation products.
-
Calculate the percentage of remaining TMP at each time point relative to the initial time point (t=0).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of organic chemistry conditions on DNA durability in the context of DNA-encoded library technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
What are the troubleshooting steps for a failing thymidylate synthase inhibition assay?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during thymidylate synthase (TS) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring thymidylate synthase activity?
A1: The most common methods for measuring TS activity are the tritium (B154650) release assay and the spectrophotometric assay. The tritium release assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.[1] The spectrophotometric assay continuously monitors the increase in absorbance at 340 nm, which results from the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.[1] A more recent method involves liquid chromatography-mass spectrometry (LC-MS) to directly measure the product, dTMP.[2]
Q2: What are some standard inhibitors of thymidylate synthase, and what are their expected IC50 values?
A2: Fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of 5-fluorouracil (B62378) (5-FU), and raltitrexed (B1684501) are potent inhibitors of TS. The IC50 values for these inhibitors can vary depending on the assay conditions and cell line used. However, for direct enzyme inhibition, FdUMP typically has a very low nanomolar Ki, and raltitrexed also exhibits potent inhibition. Note that IC50 values from cell-based assays reflect not only enzyme inhibition but also cellular uptake and metabolism of the parent drug.[1]
Q3: How should I store my thymidylate synthase enzyme?
A3: The stability of the TS enzyme is critical for reliable assay results. It is recommended to store the purified enzyme in small aliquots at -80°C to avoid repeated freeze-thaw cycles. The storage buffer should ideally contain a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to maintain the enzyme's activity.[3]
Q4: The cofactor, 5,10-methylenetetrahydrofolate (CH₂H₄folate), is known to be unstable. How should I handle it?
A4: 5,10-methylenetetrahydrofolate is highly susceptible to oxidation. It should be prepared fresh before each experiment and kept on ice and protected from light as much as possible. Some protocols recommend including a stabilizing agent like sodium ascorbate (B8700270) in the buffer. Long-term storage of CH₂H₄folate solutions is not recommended.[4][5]
Troubleshooting Guides
Issue 1: High Background Signal
Symptoms:
-
High signal in the "no enzyme" or "no substrate" control wells.
-
Low signal-to-background ratio.[6]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that buffers and water are free of particulate matter and microbial contamination. |
| Substrate Instability | The substrate, dUMP, may degrade over time. Prepare fresh substrate solutions for each experiment and store them properly. In tritium release assays, non-enzymatic release of tritium from [5-³H]dUMP can be a source of high background.[7] |
| Improper Blanking (Tritium Release Assay) | A "no enzyme" control may not be sufficient to account for non-enzymatic tritium release. A more appropriate blank contains the enzyme extract but omits the cofactor, CH₂H₄folate.[7] |
| Insufficient Washing (ELISA-based formats) | If using an antibody-based detection method, ensure thorough washing steps to remove unbound reagents. |
| Autofluorescence of Compounds (Spectrophotometric Assay) | Test compounds may have intrinsic fluorescence or absorbance at the detection wavelength. Run a control with the compound alone to assess its contribution to the signal. |
Issue 2: Low or No Signal
Symptoms:
-
Low signal in the positive control wells.
-
Assay window is too small for meaningful data analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Enzyme | The thymidylate synthase enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.[3] Always include a positive control with a known active enzyme. |
| Degraded Cofactor | The cofactor, 5,10-methylenetetrahydrofolate, is highly unstable. Prepare it fresh immediately before use and protect it from light and heat.[4][5] |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for enzyme activity. Review the literature for the optimal conditions for your specific enzyme source. |
| Incorrect Reagent Concentrations | Double-check the concentrations of all assay components, including the enzyme, substrate (dUMP), and cofactor. |
| Instrument Settings | Ensure that the plate reader or scintillation counter is set to the correct wavelength or reading parameters for your assay. |
Issue 3: Poor Reproducibility
Symptoms:
-
High variability between replicate wells.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting variability.[8] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to ensure that all reactions are initiated and stopped at consistent times. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with buffer or water to maintain humidity. |
| Cell-Based Assay Variability | If using cell lysates, ensure consistent cell numbers and lysis procedures. Cell passage number can also affect enzyme expression levels. |
| Reagent Instability | As mentioned previously, the instability of the enzyme and cofactor can lead to variability. Consistent handling and preparation of these reagents are crucial. |
Data Presentation
Table 1: Key Kinetic Parameters for Human Thymidylate Synthase
| Parameter | Substrate/Inhibitor | Typical Value | Notes |
| Km | dUMP | 3.6 µM[9] | The Michaelis constant represents the substrate concentration at which the reaction rate is half of Vmax. This value can vary with assay conditions. |
| Km | CH₂H₄folate | 4.3 µM[9] | The Michaelis constant for the cofactor. |
| Ki | FdUMP | Low nM range | FdUMP is a potent covalent inhibitor, forming a stable ternary complex with TS and CH₂H₄folate.[1] |
| Ki | Raltitrexed | Low nM range | Raltitrexed is a potent non-covalent inhibitor.[10] |
Experimental Protocols
Protocol 1: Tritium Release Assay for Thymidylate Synthase Activity
This protocol is adapted from established methods and measures the release of tritium from [5-³H]dUMP.[11]
Materials:
-
Purified thymidylate synthase or cell lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate, cofactor)
-
Activated charcoal suspension
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For a single reaction, combine:
-
Assay Buffer
-
Enzyme preparation (purified TS or cell lysate)
-
Test inhibitor (at various concentrations) or vehicle control
-
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of [5-³H]dUMP and CH₂H₄folate.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the charcoal.
-
Carefully transfer a portion of the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation fluid, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Include appropriate controls:
-
No Enzyme Control: To determine the background signal.
-
No Cofactor Control: A more accurate blank to account for non-enzymatic tritium release.[7]
-
Positive Control Inhibitor: To ensure the assay can detect inhibition.
-
Protocol 2: Spectrophotometric Assay for Thymidylate Synthase Activity
This protocol is based on the continuous monitoring of the increase in absorbance at 340 nm due to the formation of DHF.[1]
Materials:
-
Purified thymidylate synthase or cell lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 1 mM EDTA
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate, cofactor)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature
Procedure:
-
Prepare the reaction mixture in a UV-transparent microplate or cuvette. For a single reaction, combine:
-
Assay Buffer
-
Enzyme preparation
-
dUMP
-
Test inhibitor or vehicle control
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding CH₂H₄folate.
-
Immediately place the plate or cuvette in the spectrophotometer and begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance versus time plot.
-
The rate of DHF formation can be calculated using the Beer-Lambert law (ε₃₄₀ for DHF is approximately 6.22 mM⁻¹cm⁻¹).
-
Include appropriate controls:
-
No Enzyme Control: To measure the background rate of CH₂H₄folate oxidation.
-
No Substrate Control: To ensure the observed activity is dUMP-dependent.
-
Positive Control Inhibitor: To validate the assay's ability to detect inhibition.
-
Mandatory Visualizations
Caption: The thymidylate synthase (TS) catalytic pathway and inhibition by FdUMP.
Caption: A generalized experimental workflow for a thymidylate synthase inhibition assay.
Caption: A decision tree for troubleshooting common issues in TS inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Assessing the influence of 5,10-methylenetetrahydrofolate reductase polymorphism on folate stability during long-term frozen storage, thawing, and repeated freeze/thawing of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Characteristics of thymidylate synthase purified from a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How can you optimize the q value for sensitive detection of thymidine nucleosides by MS3?
Technical Support Center: Sensitive Detection of Thymidine (B127349) Nucleosides by MS3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the sensitive detection of thymidine nucleosides using tandem mass spectrometry (MS3).
Frequently Asked Questions (FAQs)
Q1: What is the benefit of using MS3 over MS/MS for the analysis of thymidine nucleosides?
A1: MS3 offers higher specificity compared to MS/MS for analyzing analytes in complex sample matrices.[1][2] This is because co-eluting chemical interferences can be more effectively filtered out, leading to a cleaner signal and more reliable quantification.[1][2]
Q2: Why does the detection of thymidine nucleosides sometimes suffer from poor sensitivity in MS3 analysis?
A2: The detection of uracil- and thymine-containing nucleosides, including thymidine, can be challenging due to their relatively low proton affinities.[1][2] This can lead to inefficient trapping of precursor ions during the ion activation stage of MS3 analysis, resulting in poor sensitivity.[3]
Q3: What is the 'q value' and how does it affect MS3 analysis?
A3: The 'q value', often referred to as Activation Q (AQ) on a linear ion trap mass spectrometer, is a key parameter that influences the stability and trapping of ions within the ion trap.[3][4] It is directly related to the radio frequency (RF) potential applied to the ion trap.[3] Optimizing the q value is a crucial step for enhancing the sensitivity of MS3 detection for certain analytes like thymidine nucleosides.[1][2][4]
Q4: How can I optimize the q value to improve the sensitive detection of thymidine nucleosides?
A4: Increasing the q value (AQ) for the MS3 scan can markedly improve the sensitivity of thymidine nucleoside detection.[1][2][4] A higher q value enhances the trapping potential of the ion trap, which minimizes the loss of precursor ions during activation and leads to a stronger signal for the fragment ions.[3] It is recommended to systematically test a range of q values (e.g., from 0.25 to 0.6) to determine the optimal setting for your specific instrument and analyte.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no signal for thymidine nucleoside fragments in MS3 mode. | Inefficient trapping of the MS2 precursor ion during the MS3 activation step.[3] | Increase the Activation Q (q value) for the MS3 scan. Systematically evaluate a range of values (e.g., 0.3, 0.4, 0.5, 0.6) to find the optimum for your signal.[3][4] |
| High background noise or interfering peaks in MS3 spectra. | Co-eluting isobaric interferences from the sample matrix. | While MS3 provides higher specificity than MS/MS, optimizing chromatographic separation is still important.[1][2] Ensure your LC method provides good resolution for the analyte of interest. |
| Inconsistent signal intensity between runs. | Fluctuations in instrument parameters or sample preparation. | Verify the stability of the electrospray ionization (ESI) source. Ensure consistent sample concentration and injection volume. Calibrate the mass spectrometer regularly. |
| Poor fragmentation efficiency in MS3. | The collision energy is not optimized. | While increasing the q value primarily affects ion trapping, collision energy should be optimized for the specific precursor-to-product transition.[3][5] Perform a collision energy optimization experiment for the MS3 transition. |
Quantitative Data Summary
The following table summarizes the effect of increasing the Activation Q (q value) on the peak area of a representative MS3 transition for a uridine (B1682114) nucleoside, which demonstrates a similar principle applicable to thymidine nucleosides.
| Activation Q (q value) | Relative Peak Area (%) |
| 0.25 | 100 |
| 0.40 | ~250 |
| 0.60 | ~400 |
Data is illustrative and based on the reported pronounced increases in peak areas for uridine nucleosides with increasing AQ values.[3] A similar trend is expected for thymidine nucleosides.
Experimental Protocols
Protocol: Optimization of Activation Q (q value) for MS3 Analysis
-
Sample Preparation: Prepare a standard solution of the thymidine nucleoside of interest at a known concentration.
-
LC-MS/MS Method Setup:
-
Develop a liquid chromatography method to achieve good separation of the thymidine nucleoside.
-
Set up the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).[3][4]
-
Define the MS2 scan to isolate the protonated molecular ion ([M+H]+) of the thymidine nucleoside.
-
Define the MS3 scan to fragment the major fragment ion from the MS2 scan.
-
-
Activation Q (q value) Optimization:
-
Set the Activation Q for the MS/MS scan to a default value (e.g., 0.25).[3][4]
-
Create a series of experiments where the Activation Q for the MS3 scan is varied. A suggested range is 0.25, 0.3, 0.35, 0.4, 0.5, and 0.6.[3][4]
-
Inject the standard solution for each Activation Q setting and acquire the data.
-
-
Data Analysis:
-
For each run, determine the peak area of the major MS3 fragment ion.
-
Plot the peak area against the Activation Q value to identify the setting that provides the maximum signal intensity.
-
Visualizations
Caption: Workflow for optimizing the MS3 q value for thymidine nucleoside detection.
Caption: Relationship between q value, ion trapping, and signal sensitivity in MS3.
References
- 1. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]
- 3. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
What are the potential interferences in the HPLC analysis of Thymidine 5'-monophosphate?
Welcome to our technical support center for the HPLC analysis of Thymidine (B127349) 5'-monophosphate (TMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential interferences in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC analysis of TMP?
A1: Potential interferences in the HPLC analysis of Thymidine 5'-monophosphate can be broadly categorized into five main areas:
-
Matrix Effects: Components of the sample matrix (e.g., plasma, cell lysates) can interfere with the ionization of TMP, leading to inaccurate quantification.[1][2][3]
-
Co-eluting Compounds: Other structurally similar molecules, such as other nucleotides or their metabolites, may elute at the same or a very similar retention time as TMP.[4][5]
-
System Interactions: As a phosphorylated compound, TMP can interact with metallic components of the HPLC system, causing poor peak shape and recovery.[6]
-
Mobile Phase and Column Issues: Improper mobile phase preparation, pH, or column degradation can lead to a variety of chromatographic problems.[7][8][9]
-
Sample Integrity: Degradation of TMP during sample preparation or storage can result in the appearance of unexpected peaks and inaccurate quantification.[10]
Q2: How can I minimize matrix effects when analyzing TMP in biological samples?
A2: Minimizing matrix effects is crucial for accurate quantification.[2][11] Effective strategies include:
-
Protein Precipitation: This is a common first step to remove the bulk of proteins from biological samples like plasma or serum.[12][13]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating nucleotides from interfering matrix components like phospholipids.[14][15][16]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the sample matrix can help to compensate for consistent matrix effects.[11]
Q3: My TMP peak is showing significant tailing. What could be the cause?
A3: Peak tailing for phosphorylated compounds like TMP is often due to interactions with the HPLC system.[6]
-
Interaction with Metal Surfaces: The phosphate (B84403) group of TMP can interact with stainless steel surfaces in the column, tubing, and injector, leading to peak tailing and reduced recovery.[6] Using a bio-inert or PEEK-lined HPLC system and columns is highly recommended.[6]
-
Column Overload: Injecting too much sample can lead to peak distortion.[17] Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Optimizing the mobile phase pH can help to minimize these interactions.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of TMP.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Interaction with HPLC System | 1. Use a bio-inert or PEEK-lined HPLC system and column to minimize metal interactions.[6]2. If a bio-inert system is unavailable, consider passivating the system by flushing with a solution of a chelating agent like EDTA or by using mobile phase additives that can mask active sites.[6][9] |
| Column Degradation | 1. Check the column's performance with a standard mixture. 2. If performance is poor, try cleaning the column according to the manufacturer's instructions. 3. If cleaning does not restore performance, the column may need to be replaced.[18] |
| Inappropriate Mobile Phase pH | 1. The pH of the mobile phase can affect the ionization state of TMP and its interaction with the stationary phase.[8][9]2. Experiment with adjusting the mobile phase pH to improve peak shape. For nucleotides, slightly acidic conditions are often used.[1] |
| Sample Overload | 1. Dilute the sample and reinject.[17]2. If peak shape improves, the original sample concentration was too high. |
| Injector Problems | 1. Inspect the injector for worn seals or blockages.2. Ensure the injection volume is appropriate and the sample loop is being completely filled. |
Issue 2: Retention Time Shifts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | 1. Ensure the mobile phase is prepared fresh and consistently for each run.[7][19]2. Degas the mobile phase thoroughly to prevent bubble formation.[7] |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a stable temperature.[7][19] |
| Column Equilibration | 1. Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.[7][20] |
| Pump Malfunction | 1. Check the pump for leaks and ensure it is delivering a consistent flow rate.[20][21] |
Issue 3: Co-elution with Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Structurally Similar Compounds | 1. Other nucleotides (e.g., ATP, dTMP) or related metabolites can co-elute with TMP.[4]2. Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH) to improve separation.[22][23]3. Consider using a different column chemistry, such as a mixed-mode or HILIC column, which can offer different selectivity for polar compounds like nucleotides.[1][22] |
| Matrix Components | 1. Improve sample preparation to remove interfering matrix components.[2][15] Techniques like Solid-Phase Extraction (SPE) are highly effective.[16] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol describes a general procedure for removing proteins from plasma samples prior to HPLC analysis.
-
Sample Preparation: To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent that is compatible with your HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[13]
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Cleanup
This protocol provides a general workflow for using SPE to clean up biological samples for nucleotide analysis.
-
Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with the manufacturer's recommended solvents (typically methanol (B129727) followed by water).
-
Sample Loading: Load the pre-treated sample (e.g., protein-precipitated supernatant) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix interferences.
-
Elution: Elute the target analyte (TMP) using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes typical recovery data for nucleotides from different sample preparation methods. Note that specific recovery for TMP may vary depending on the exact protocol and matrix.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Reference |
| Protein Precipitation | Trimethoprim (B1683648) | Plasma | >85% | [12] |
| Solid-Phase Extraction | Trimethoprim | Plasma, Serum | 82% | [14] |
| Solid-Phase Extraction | THC compounds | Plasma | ~80% | [2] |
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: A typical experimental workflow for preparing biological samples for HPLC analysis of TMP.
References
- 1. biorxiv.org [biorxiv.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of ATP and thymidine monophosphate - Chromatography Forum [chromforum.org]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. agilent.com [agilent.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Characterization of radiation-induced products of thymidine 3'-monophosphate and thymidylyl (3'-->5') thymidine by high-performance liquid chromatography and laser-desorption Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effects | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. nacalai.com [nacalai.com]
- 14. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. realab.ua [realab.ua]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns [jstage.jst.go.jp]
- 23. mastelf.com [mastelf.com]
How can the efficiency of enzymatic reactions involving Thymidine 5'-monophosphate be enhanced?
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymatic reactions involving Thymidine (B127349) 5'-monophosphate (TMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during enzymatic assays involving Thymidylate Synthase (TS), Thymidine Kinase (TK), and Thymidylate Kinase (TMPK).
Thymidylate Synthase (TS) Assays
Q1: I am observing low or no activity in my Thymidylate Synthase (TS) assay. What are the possible causes and solutions?
A1: Low or no TS activity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Enzyme Integrity: Ensure the enzyme has been stored correctly, typically at -80°C in a solution containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. Run a small aliquot of a previously validated enzyme batch as a positive control.
-
Substrate and Cofactor Issues:
-
dUMP Concentration: Verify the concentration of deoxyuridine monophosphate (dUMP). Ensure it is within the optimal range for your specific enzyme and assay conditions.
-
Cofactor (CH₂H₄folate) Integrity: 5,10-methylenetetrahydrofolate (CH₂H₄folate) is unstable. Prepare it fresh or ensure it has been stored properly under inert gas and protected from light. The concentration of the cofactor should be optimized to obtain maximal TS activity.[1]
-
-
Reaction Buffer Conditions:
-
pH: The optimal pH for TS activity is typically around 7.5.[2] Verify the pH of your reaction buffer.
-
Reducing Agents: TS contains a critical cysteine residue in its active site.[3] The presence of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, is crucial to maintain the cysteine in its reduced, active state.
-
-
Presence of Inhibitors: Contaminants in your reagents or carry-over from purification steps can inhibit TS activity. Known inhibitors include 5-fluorouracil (B62378) (5-FU) and its metabolites.[3]
Q2: My Thymidylate Synthase assay shows high background signal. How can I reduce it?
A2: High background can obscure your results. Consider the following:
-
Substrate Purity: Ensure the purity of your substrates, especially if using radiolabeled compounds. Impurities can lead to non-enzymatic signal generation.
-
Assay Method: If using a spectrophotometric assay that measures the increase in absorbance at 340 nm due to dihydrofolate (DHF) formation, ensure that there are no other reactions in your mixture that could produce or consume NADH/NADPH, which also absorb at this wavelength.[4]
-
Blank Correction: Always include a "no enzyme" control to determine the background rate of reaction. Subtract this background rate from the rates observed in the presence of the enzyme.
Thymidine Kinase (TK) Assays
Q1: My Thymidine Kinase (TK) activity is lower than expected. What should I check?
A1: Several factors can influence TK activity:
-
ATP Concentration: ATP is a substrate for the TK reaction. Ensure that the ATP concentration is not limiting. In some cases, ATP can also act as an allosteric activator, inducing a conformational change that increases the enzyme's affinity for thymidine.[5]
-
Enzyme Form: Thymidine Kinase 1 (TK1) can exist as a dimer or a tetramer, with the tetramer having higher activity. The equilibrium between these forms can be influenced by factors like ATP concentration.[5]
-
Cell Cycle Phase: TK1 expression and activity are tightly regulated during the cell cycle, with peak activity in the S phase. If you are working with cell extracts, the proportion of cells in the S phase will significantly impact the measured TK activity.
-
Feedback Inhibition: The product of the downstream pathway, deoxythymidine triphosphate (dTTP), can act as a feedback inhibitor of TK1.[6] If dTTP is allowed to accumulate in your assay, it can reduce the measured activity.
Q2: I am seeing inconsistent results in my Thymidine Kinase assay. What could be the cause?
A2: Inconsistent results are often due to variability in assay setup and execution.
-
Pipetting Accuracy: Ensure accurate pipetting, especially of the enzyme, which is often used in small volumes.
-
Temperature Control: Maintain a constant and optimal temperature throughout the assay.
-
Mixing: Ensure thorough mixing of the reaction components upon initiation of the reaction.
-
Linear Range: Ensure that you are measuring the initial velocity of the reaction, where product formation is linear with time. This may require optimizing the enzyme concentration and incubation time.[7]
Thymidylate Kinase (TMPK) Assays
Q1: What are the optimal conditions for a Thymidylate Kinase (TMPK) assay?
A1: The optimal conditions for a TMPK assay can vary depending on the source of the enzyme. However, some general guidelines include:
-
pH: TMPK often exhibits optimal activity at a pH around 8.0.[8]
-
Magnesium Concentration: Divalent cations like Mg²⁺ are typically required as cofactors for the kinase activity. The optimal concentration should be determined empirically.
-
Substrate Concentrations: The concentrations of both dTMP and ATP should be optimized. For E. coli TMPK, typical concentrations in a commercial assay kit are 0.5 mM for dTMP and 0.5 mM for ATP.[8]
Q2: I am having trouble with the stability of my Thymidylate Kinase. How can I improve it?
A2: Enzyme stability is crucial for reproducible results.
-
Storage: Store the enzyme at -80°C in a buffer containing a cryoprotectant.
-
Assay Buffer Components: The inclusion of agents like DTT and EDTA in the assay buffer can help maintain enzyme stability and activity.[8]
-
Temperature: While the optimal temperature for activity may be higher, for prolonged experiments, it is advisable to run the assay at a temperature that balances activity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the metabolism of Thymidine 5'-monophosphate (TMP)?
A1: The primary enzymes involved in TMP metabolism are:
-
Thymidylate Synthase (TS): Catalyzes the de novo synthesis of dTMP from dUMP.[3]
-
Thymidine Kinase (TK): Part of the salvage pathway, it phosphorylates thymidine to produce dTMP.[9]
-
Thymidylate Kinase (TMPK): Further phosphorylates dTMP to deoxythymidine diphosphate (B83284) (dTDP).
Q2: How can I enhance the overall efficiency of TMP production in my system?
A2: To enhance TMP production, you can focus on optimizing the conditions for the key enzymes:
-
For Thymidylate Synthase: Ensure optimal concentrations of dUMP and the cofactor CH₂H₄folate, maintain a reducing environment, and operate at the optimal pH.
-
For Thymidine Kinase: Provide a sufficient concentration of ATP, which acts as both a substrate and an activator. If using cell-based systems, synchronizing cells in the S phase can increase TK1 levels.
-
For Thymidylate Kinase: Optimize pH, Mg²⁺ concentration, and substrate (dTMP and ATP) concentrations.
Q3: Are there any known activators or stimulants for these enzymatic reactions?
A3: While specific small-molecule activators are not as common as inhibitors, the efficiency of these reactions can be stimulated by ensuring optimal substrate and cofactor availability. For instance, increasing the cellular pool of thymidine can stimulate the salvage pathway catalyzed by Thymidine Kinase.
Data Presentation
Table 1: Optimal Reaction Conditions for Key Enzymes in TMP Metabolism
| Parameter | Thymidylate Synthase (TS) | Thymidine Kinase (TK) | Thymidylate Kinase (TMPK) |
| Optimal pH | ~7.5[2] | Varies by isoform | ~8.0[8] |
| Key Substrates | dUMP, CH₂H₄folate[3] | Thymidine, ATP | dTMP, ATP |
| Cofactors/Activators | Reducing agents (DTT, β-mercaptoethanol) | ATP (also an allosteric activator) | Mg²⁺ |
| Common Inhibitors | 5-Fluorouracil (5-FU)[3] | dTTP (feedback inhibition)[6] | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thymidylate Synthase (TS) Activity
This protocol is based on the method that measures the increase in absorbance at 340 nm resulting from the conversion of CH₂H₄folate to dihydrofolate (DHF).[4]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 50 mM MgCl₂, 7 mM Formaldehyde.
-
Substrate 1: 2'-deoxyuridine-5'-monophosphate (dUMP) solution.
-
Cofactor: 5,10-methylenetetrahydrofolate (CH₂H₄folate) solution (prepare fresh).
-
Enzyme: Purified Thymidylate Synthase.
-
UV-transparent cuvettes or microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer, dUMP, and CH₂H₄folate to the desired final concentrations.
-
Equilibrate the mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the TS enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Record the initial linear rate of the reaction.
-
Calculate the enzyme activity using the molar extinction coefficient of DHF at 340 nm.
Protocol 2: Radiometric Assay for Thymidine Kinase (TK) Activity
This protocol measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into thymidine.
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 5 mM ATP, 10 mM DTT.
-
Substrate 1: Thymidine solution.
-
Substrate 2: [γ-³²P]ATP.
-
Enzyme: Cell lysate or purified Thymidine Kinase.
-
DE-81 ion-exchange filter paper discs.
-
Wash Buffers: 1 mM ammonium (B1175870) formate (B1220265) and ethanol.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare the reaction mixture containing reaction buffer, thymidine, and [γ-³²P]ATP.
-
Pre-incubate the mixture at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period during which the reaction is linear.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Wash the discs multiple times with 1 mM ammonium formate to remove unreacted [γ-³²P]ATP, followed by a final wash with ethanol.
-
Dry the filter discs and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter to quantify the amount of [³²P]TMP formed.
Protocol 3: Coupled Spectrophotometric Assay for Thymidylate Kinase (TMPK) Activity
This assay couples the production of ADP from the TMPK reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[5]
Materials:
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Substrate 1: dTMP solution.
-
Substrate 2: ATP solution.
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.
-
Enzyme: Purified Thymidylate Kinase.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dTMP, ATP, PEP, NADH, and the coupling enzymes PK and LDH.
-
Equilibrate the mixture to the assay temperature.
-
Initiate the reaction by adding the TMPK enzyme.
-
Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.
-
Calculate the initial rate of the reaction.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production by TMPK.
Visualizations
Caption: Overview of this compound (TMP) metabolism pathways.
Caption: General experimental workflow for an enzyme kinetics assay.
Caption: A logical approach to troubleshooting common enzymatic assay issues.
References
- 1. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 4. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]
- 6. X‐irradiation effects on thymidine kinase (TK): II. The significance of deoxythymidine triphosphate for inhibition of TK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
What are the common pitfalls to avoid when working with Thymidine 5'-monophosphate in the lab?
Welcome to the Technical Support Center for Thymidine (B127349) 5'-monophosphate (dTMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common laboratory applications of dTMP.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of Thymidine 5'-monophosphate.
Q1: How should I store this compound (dTMP) and its solutions?
Proper storage of dTMP is crucial to maintain its integrity. For the solid form, typically the disodium (B8443419) salt, storage at -20°C is recommended. Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[1] Always keep the compound sealed and protected from moisture and light.[1]
Q2: What is the best way to dissolve dTMP?
This compound disodium salt is soluble in water.[2][3][4] For instance, a concentration of 100 mg/mL in water can be achieved, though it may require ultrasonication to fully dissolve.[5] It is also slightly soluble in PBS (pH 7.2).[6] For cell culture applications, stock solutions are often prepared in sterile PBS or water and then filter-sterilized.[1]
Q3: Are there any known stability issues with dTMP in solution?
Aqueous solutions of dTMP should ideally be prepared fresh for each experiment.[1] If storage is necessary, it is best to keep them at low temperatures (-20°C or -80°C) for the recommended durations to minimize degradation.[1] The stability of dNTPs in cellular lysates has been shown to be robust at room temperature for several days, suggesting the biological matrix can have a stabilizing effect.[7] However, for purified solutions, it is best to err on the side of caution and minimize time at room temperature.
Q4: What are the primary metabolic pathways involving dTMP?
dTMP is a crucial nucleotide for DNA synthesis. It is synthesized through two main pathways: the de novo pathway and the salvage pathway. In the de novo pathway, deoxyuridine monophosphate (dUMP) is converted to dTMP by the enzyme thymidylate synthase. The salvage pathway involves the phosphorylation of thymidine by thymidine kinase to produce dTMP. dTMP is then further phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) by thymidylate kinase, and subsequently to deoxythymidine triphosphate (dTTP), which is a direct precursor for DNA synthesis.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving dTMP.
Cell-Based Assays (e.g., Double Thymidine Block)
Problem: Low synchronization efficiency or inconsistent results after a double thymidine block.
-
Possible Cause 1: Suboptimal incubation times. The duration of the thymidine blocks and the release period are highly cell-line specific.
-
Solution: Optimize the timing for your specific cell line. A typical starting point is an 18-hour incubation for the first block, a 9-hour release, and another 18-hour incubation for the second block, but this may need adjustment.[9] For slow-growing cell lines, these times may need to be significantly extended.
-
-
Possible Cause 2: Incorrect thymidine concentration. While 2 mM is a common concentration, the optimal concentration can vary.
-
Solution: Perform a dose-response curve to determine the lowest effective concentration that arrests your cells at the G1/S boundary without causing excessive cytotoxicity.
-
-
Possible Cause 3: High cell density. Overly confluent cells may not be actively cycling and will not synchronize effectively.
-
Solution: Plate cells at a lower density to ensure they are in the exponential growth phase at the start of the experiment.
-
-
Possible Cause 4: Inherent resistance of the cell line. Some cell lines are less amenable to synchronization with thymidine alone.
-
Solution: Consider alternative or combination synchronization methods, such as using other cell cycle inhibitors like nocodazole (B1683961) or hydroxyurea.
-
Problem: High levels of cell death following the synchronization protocol.
-
Possible Cause 1: Thymidine toxicity. Prolonged exposure to high concentrations of thymidine can be toxic to some cell lines.
-
Solution: Reduce the thymidine concentration and/or shorten the incubation periods. It is crucial to find a balance between effective synchronization and cell viability.
-
-
Possible Cause 2: Unhealthy starting cell population. Stressed or unhealthy cells are more susceptible to the toxic effects of cell cycle inhibitors.
-
Solution: Ensure you are using a healthy, low-passage cell culture that is actively dividing.
-
-
Possible Cause 3: Harsh washing steps. Adherent cells can detach during the washing steps to remove the thymidine-containing medium.
-
Solution: Be gentle when aspirating and adding media. Use pre-warmed PBS or media to minimize temperature shock.
-
Enzymatic Assays (e.g., Thymidylate Kinase Assay)
Problem: Low or no enzyme activity detected.
-
Possible Cause 1: Inactive enzyme. The enzyme may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal assay conditions. The pH, temperature, or buffer composition may not be optimal for the enzyme.
-
Solution: Consult the literature for the optimal conditions for your specific thymidylate kinase. The optimal pH for thymidylate kinase is generally between 7 and 9.[10]
-
-
Possible Cause 3: Incorrect substrate concentration. The concentration of dTMP or ATP may be too low.
-
Solution: Ensure you are using substrate concentrations around the Km value for your enzyme to achieve a measurable reaction rate.
-
Problem: High background signal or inconsistent results.
-
Possible Cause 1: Contaminating enzyme activities. The enzyme preparation or cell lysate may contain other enzymes that interfere with the assay.
-
Solution: If using a purified enzyme, check its purity. For cell lysates, consider using specific inhibitors for potentially contaminating enzymes if they are known.
-
-
Possible Cause 2: Inhibitor precipitation. If testing inhibitors, they may be precipitating in the assay buffer.
-
Solution: Visually inspect for precipitation and test the solubility of your inhibitor in the assay buffer. Consider using a different solvent or a lower concentration.[11]
-
-
Possible Cause 3: Reagent instability. One or more of the reagents may have degraded.
-
Solution: Prepare fresh reagents, especially ATP solutions, which can hydrolyze over time.
-
Data Presentation
Solubility of this compound Disodium Salt
| Solvent | Concentration | Observation | Reference |
| Water | 100 mg/mL (273.10 mM) | Clear solution, may require ultrasonication | [5] |
| Water | 73 mg/mL (199.36 mM) | Soluble | [12] |
| PBS (pH 7.2) | Slightly soluble | - | [6] |
| DMSO | Insoluble | - | [5][12] |
| Ethanol | Insoluble | - | [12] |
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid (Disodium Salt) | -20°C | Long-term | Keep sealed, away from moisture and light | [6] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [1] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles | [1] |
Kinetic Parameters of Thymidylate Kinase with dTMP
| Organism | Km for dTMP (µM) | Conditions | Reference |
| Plasmodium falciparum | 22 | pH 7.2, 30°C | [10] |
| Plasmodium falciparum | 10.7 | pH 7.4 | [10] |
| Yeast | 500 | - | [6] |
| Human (Thyroid) | 0.5 (for Thymidine) | - | [13] |
Experimental Protocols
Protocol 1: Double Thymidine Block for Cell Cycle Synchronization
This protocol provides a general guideline for synchronizing adherent mammalian cells at the G1/S boundary. Optimization for specific cell lines is recommended.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Thymidine stock solution (e.g., 100 mM in sterile PBS or water)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase (typically 30-40% confluency) at the time of the first block.
-
First Thymidine Block: Add the thymidine stock solution to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-18 hours.[9]
-
Release: Aspirate the thymidine-containing medium. Gently wash the cells twice with pre-warmed, sterile PBS. Add fresh, pre-warmed complete culture medium. Incubate for 9-10 hours to allow cells to progress through the S phase.[9]
-
Second Thymidine Block: Add the thymidine stock solution again to a final concentration of 2 mM. Incubate for another 16-18 hours. At this point, the majority of the cells should be arrested at the G1/S boundary.
-
Final Release and Collection: To collect cells at the G1/S boundary, harvest them immediately after the second block. To collect cells at subsequent phases of the cell cycle, wash the cells as in step 3 and add fresh medium. Collect cells at various time points post-release (e.g., 2, 4, 6, 8, 10, 12 hours) to obtain populations enriched in S, G2, and M phases.[9]
-
Verification: The efficiency of synchronization should be verified by a method such as flow cytometry analysis of DNA content (e.g., propidium (B1200493) iodide staining).
Protocol 2: Thymidylate Kinase (TMPK) Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring TMPK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified TMPK or cell lysate containing TMPK
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl)
-
dTMP solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent plates
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH. The final concentrations should be optimized, but typical starting concentrations are 1 mM PEP, 0.2 mM NADH, and an excess of PK and LDH.
-
Add dTMP and Enzyme: In the wells of a 96-well plate, add the reaction mixture. Then add the dTMP substrate. Finally, add the TMPK enzyme or cell lysate.
-
Initiate the Reaction: Start the reaction by adding ATP. The final volume and concentrations should be consistent across all wells.
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 30°C or 37°C). Measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production and thus to the TMPK activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The activity of TMPK can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Diagram 1: De Novo and Salvage Pathways of dTMP Synthesis
References
- 1. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine-5'-monophosphate disodium salt | 33430-62-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Thermo Scientific Chemicals Thymidine-5'-monophosphate disodium salt | Fisher Scientific [fishersci.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound disodium salt产品说明书 [selleck.cn]
- 13. Increased activities of thymidylate synthetase and thymidine kinase in human thyroid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
How can you address the poor sensitivity in the mass spectrometric detection of thymidine derivatives?
Welcome to the technical support center for the mass spectrometric detection of thymidine (B127349) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to poor sensitivity in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak signal for my thymidine derivatives during LC-MS analysis?
Poor signal intensity for thymidine derivatives is a common issue primarily due to their low proton affinity, which leads to inefficient ionization, particularly with electrospray ionization (ESI).[1][2][3] Additionally, in-source fragmentation can reduce the abundance of the precursor ion, further decreasing the signal available for MS/MS analysis.[4] Matrix effects from complex biological samples can also suppress the ionization of the target analyte.[5][6][7]
Q2: How can I improve the ionization efficiency of my thymidine derivatives?
Several strategies can be employed to enhance ionization efficiency:
-
Chemical Derivatization: This involves chemically modifying the thymidine derivative to introduce a more readily ionizable group. This can significantly enhance the signal intensity in ESI-MS.[8][9][10][11][12][13]
-
Mobile Phase Optimization: The composition of the mobile phase can influence ionization. For instance, using additives like ammonium (B1175870) formate (B1220265) can promote the formation of adducts, which may have better ionization efficiency.[4]
-
Alternative Ionization Techniques: If available, consider using alternative ionization sources such as Atmospheric Pressure Photoionization (APPI), which can be more effective for less polar analytes.
Q3: What are matrix effects and how can I minimize their impact on my analysis?
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte of interest, causing either ion suppression or enhancement.[5][6][7][14][15] This can lead to inaccurate and irreproducible results. To mitigate matrix effects:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances like phospholipids.[14][16]
-
Optimize Chromatography: Adjusting the liquid chromatography method to better separate the analyte from matrix components can significantly reduce interference.[14][17]
-
Use Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.[18][19][20][21][22]
Q4: Can I improve sensitivity by optimizing the mass spectrometer settings?
Yes, optimizing MS parameters is crucial. Consider the following:
-
MS/MS and MS³ Analysis: For complex samples, MS³ can provide higher specificity and improved sensitivity by filtering out co-eluting interferences.[1][2][3]
-
Fragmentation Technique: For oligonucleotide analysis, higher-energy collisional dissociation (HCD) can provide better sequence coverage and sensitivity compared to collision-induced dissociation (CID).[23][24]
-
Ion Source Parameters: Fine-tuning the ion source settings, such as spray voltage, source temperature, and nebulizing gas flows, can have a significant impact on signal intensity.[4][25][26]
-
Activation Q (q value): In ion trap instruments, optimizing the activation Q value during MS³ analysis can markedly improve the detection of uridine (B1682114) and thymidine nucleosides.[1][2][3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low Signal-to-Noise (S/N) Ratio
| Potential Cause | Recommended Solution |
| Inefficient Ionization | 1. Chemical Derivatization: Introduce a permanently charged or easily ionizable functional group. 2. Optimize Mobile Phase: Add modifiers like ammonium formate to promote adduct formation.[4] 3. Alternative Ionization: Test different ionization sources like APCI or APPI if available.[26] |
| Matrix Effects | 1. Enhanced Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[16] 2. Chromatographic Separation: Modify the LC gradient or change the column to improve separation from co-eluting species.[17] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| Suboptimal MS Parameters | 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated.[25] 2. Optimize Collision Energy: Systematically optimize the collision energy for the specific precursor-to-product ion transition.[17] 3. Ion Source Optimization: Adjust source parameters (e.g., capillary voltage, gas flows, temperature) to maximize signal.[4] |
| In-source Fragmentation | 1. Gentler Ion Source Conditions: Reduce the cone voltage or other source parameters to minimize fragmentation of the precursor ion.[4][16] |
Problem: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or System | 1. Use High-Purity Solvents: Prepare fresh mobile phases with LC-MS grade solvents.[16] 2. System Flush: Thoroughly flush the LC system and mass spectrometer.[16] 3. Check for Leaks: Ensure all fittings are secure to prevent air from entering the system.[27] |
| Co-eluting Matrix Components | 1. Improve Chromatographic Resolution: Use a longer column, a shallower gradient, or a different stationary phase. 2. Differential Ion Mobility: If available, use a differential ion mobility device to separate isobars and reduce background. |
| Electronic Noise | 1. Check Instrument Grounding: Ensure the mass spectrometer and all connected components are properly grounded. 2. Consult Service Engineer: If the noise persists, it may indicate an issue with the detector or electronics. |
Experimental Protocols
Protocol 1: Chemical Derivatization to Enhance Ionization
This protocol describes a general workflow for derivatizing thymidine derivatives to improve their ESI-MS response. The choice of derivatizing agent will depend on the specific functional groups present on the derivative.
-
Reagent Selection: Choose a derivatizing agent that reacts with a specific functional group on the thymidine derivative and introduces a permanently charged or easily ionizable moiety. For example, reagents targeting hydroxyl or phosphate (B84403) groups can be effective.[8][9]
-
Reaction Setup: In a microcentrifuge tube, combine the dried thymidine derivative sample with the derivatizing agent and a suitable catalyst in an appropriate solvent.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to ensure complete derivatization.
-
Quenching and Cleanup: Stop the reaction by adding a quenching agent. Remove excess derivatizing agent and byproducts using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis: Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS analysis.
Protocol 2: Optimization of MS³ Parameters for Improved Sensitivity
This protocol outlines the steps to optimize the activation Q (q value) on a linear ion trap mass spectrometer for enhanced sensitivity of thymidine derivatives, as demonstrated for uridine and thymidine nucleosides.[2][3]
-
Initial MS/MS: Infuse a standard solution of the thymidine derivative and acquire an MS/MS spectrum to identify the precursor ion and major fragment ions.
-
MS³ Setup: Set up an MS³ experiment where the precursor ion is isolated and fragmented (MS²), and then a specific fragment ion is further isolated and fragmented (MS³).
-
Varying Activation Q: Acquire MS³ data at a range of activation Q (AQ) values (e.g., 0.25, 0.3, 0.35, 0.4, 0.5, 0.6), keeping other parameters like collision energy constant initially.[2]
-
Data Analysis: Compare the peak areas or intensities of the resulting fragment ions in the MS³ spectra across the different AQ values.
-
Optimization: Identify the AQ value that provides the maximum signal intensity for the fragment ions of interest. This optimized value can then be used for the analysis of experimental samples.
Quantitative Data Summary
The following table summarizes the improvement in sensitivity for uridine and thymidine nucleosides by optimizing the activation Q (AQ) in MS³ analysis.
| Nucleoside | Default AQ (0.25) Peak Area (Arbitrary Units) | Optimized AQ Peak Area (Arbitrary Units) | Fold Increase in Sensitivity |
| Uridine (rU) | ~1.0 x 10⁵ | ~8.0 x 10⁵ (at AQ = 0.5) | 8.0 |
| Thymidine (dT) | ~2.0 x 10⁵ | ~1.2 x 10⁶ (at AQ = 0.6) | 6.0 |
| 5-Methyluridine (m⁵U) | ~1.5 x 10⁵ | ~9.0 x 10⁵ (at AQ = 0.5) | 6.0 |
Data adapted from the findings on the effect of increasing activation Q on MS³ sensitivity.[2]
Visualizations
Caption: A logical workflow for troubleshooting poor sensitivity in the mass spectrometric analysis of thymidine derivatives.
Caption: Conceptual diagram illustrating how chemical derivatization improves the mass spectrometric signal of thymidine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deciphering nucleic acid modifications by chemical derivatization-mass spectrometry analysis [ccspublishing.org.cn]
- 11. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of peptides to enhance ionization efficiency and control fragmentation during analysis by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division | Springer Nature Experiments [experiments.springernature.com]
- 20. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. gmi-inc.com [gmi-inc.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. agilent.com [agilent.com]
What are alternative methods for the detection of Thymidine 5'-monophosphate in complex biological samples?
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative methods for the detection of Thymidine (B127349) 5'-monophosphate (TMP) in complex biological samples. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Alternative Detection Methods: A Comparative Overview
For researchers looking beyond conventional methods, several powerful techniques offer enhanced sensitivity, specificity, and efficiency for the quantification of TMP in matrices such as plasma, urine, and cell lysates. The primary alternative methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Emerging techniques such as fluorescent probes and electrochemical biosensors are also showing promise.
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of different methods for the detection of thymidine and related nucleosides. While specific data for TMP may vary, these values provide a reliable estimate for comparison.
| Method | Analyte | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-UV | Thymidine & Deoxyuridine | Plasma | 0.5 µg/mL | 0.5 - 5.0 µg/mL | [1][2] |
| LC-MS/MS | Thymidine & Deoxyuridine | Plasma | 10 ng/mL | 10 - 10,000 ng/mL | [3][4] |
| LC-MS/MS | Thymidine & Deoxyuridine | Urine | 1 µg/mL | 1 - 50 µg/mL | [3][4] |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the quantification of nucleotides. It relies on the separation of the analyte from a complex mixture by chromatography followed by detection based on its ultraviolet absorbance.
Experimental Protocol: HPLC-UV for Nucleoside Analysis
This protocol is adapted from a validated method for thymidine and deoxyuridine in plasma and can be optimized for TMP detection.[1][2]
1. Sample Preparation (Deproteinization):
-
To 100 µL of plasma sample, add an internal standard (e.g., theophylline).
-
Add 1.2 M perchloric acid to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions:
-
Column: Synergi 4µm Hydro-RP, 150 x 4.6 mm I.D.
-
Mobile Phase: Isocratic mixture of 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) (95:5, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Room temperature.
-
Injection Volume: 20 µL.
3. UV Detection:
-
Wavelength: 267 nm.
Troubleshooting Guide: HPLC-UV
Q1: Why am I seeing peak fronting or tailing in my chromatogram?
-
A1: Peak asymmetry can be caused by several factors.
-
Peak Tailing: Often indicates secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of TMP. Column degradation can also be a cause; consider flushing or replacing the column.
-
Peak Fronting: This may suggest column overload. Try diluting your sample or reducing the injection volume.
-
Q2: My retention times are shifting between runs. What should I do?
-
A2: Retention time instability can be due to:
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifts.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. An equilibration time of at least 10 column volumes is recommended.[5]
-
Q3: The baseline of my chromatogram is noisy. How can I improve it?
-
A3: A noisy baseline can obscure small peaks and affect integration.
-
Degassing: Inadequate degassing of the mobile phase can introduce bubbles into the system. Use an online degasser or sonicate the mobile phase.
-
Contamination: Contamination in the mobile phase, column, or detector can cause noise. Use high-purity solvents and flush the system regularly.
-
Lamp Issues: An aging UV lamp can be a source of noise. Check the lamp's energy output and replace it if necessary.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for trace-level quantification of metabolites in complex biological matrices.[6] This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS for Nucleoside Analysis
This protocol is based on a method for quantifying thymidine and 2'-deoxyuridine (B118206) in plasma and urine.[3][4]
1. Sample Preparation:
-
To 100 µL of plasma or 50 µL of urine, add an isotopically labeled internal standard (e.g., ¹³C-labeled TMP).
-
Add 5% perchloric acid (v/v) to precipitate proteins.
-
Vortex and centrifuge.
-
Analyze the supernatant.
2. LC Conditions:
-
Column: Hypercarb column (30 × 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient from high aqueous to high organic mobile phase.
-
Flow Rate: 0.4 mL/min.
3. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor-to-product ion transitions for TMP and the internal standard.
-
Troubleshooting Guide: LC-MS/MS
Q1: I am observing a weak or no signal for my analyte. What could be the issue?
-
A1: Low signal intensity can stem from several sources.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analyte. Improve sample clean-up or adjust the chromatographic gradient to better separate TMP from interfering substances.
-
Source Contamination: A dirty ion source can significantly reduce sensitivity. Clean the ion source according to the manufacturer's instructions.
-
Incorrect MS Parameters: Optimize ion source parameters (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy) for TMP.
-
Q2: My results show high variability between injections. What is the cause?
-
A2: Poor reproducibility can be due to:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting during sample preparation and internal standard addition.
-
Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
LC System Instability: Fluctuations in pump pressure or flow rate can lead to variable results. Check for leaks and ensure the pumps are functioning correctly.
-
Q3: I am seeing carryover from a high concentration sample to the subsequent blank. How can I minimize this?
-
A3: Carryover is a common issue in sensitive LC-MS/MS analysis.
-
Injector Wash: Optimize the injector wash procedure. Use a strong solvent in the wash solution that can effectively solubilize TMP.
-
Injection Order: If possible, run samples with expected low concentrations before high concentration samples.
-
Column and Tubing: Carryover can occur on the column and in the connecting tubing. A thorough column wash at the end of each run can help.
-
Emerging Alternative Methods: FAQs
Fluorescent Probes
Q1: What are fluorescent probes and how can they be used to detect TMP?
-
A1: Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte. For TMP detection, a probe could be designed to selectively bind to the monophosphate group or the thymidine structure, leading to a measurable "turn-on" or "turn-off" fluorescent signal. This approach offers the potential for high sensitivity and real-time monitoring in living cells.
Q2: What are the main challenges in developing a fluorescent probe for TMP?
-
A2: The primary challenges include:
-
Selectivity: Designing a probe that can distinguish TMP from other structurally similar nucleotides (e.g., dTMP, UMP) in a complex biological environment.
-
Biocompatibility: Ensuring the probe is non-toxic and can function under physiological conditions (pH, temperature).
-
Cell Permeability: For intracellular detection, the probe must be able to cross the cell membrane.
-
Q3: What would a general experimental workflow look like for using a fluorescent probe?
-
A3:
-
Probe Incubation: The biological sample (e.g., cell culture, tissue homogenate) is incubated with the fluorescent probe.
-
Signal Acquisition: After an appropriate incubation time, the fluorescence is measured using a fluorometer, fluorescence microscope, or flow cytometer.
-
Quantification: The change in fluorescence intensity is correlated with the concentration of TMP, typically by using a calibration curve generated with known concentrations of TMP.
-
Electrochemical Biosensors
Q1: How do electrochemical biosensors work for TMP detection?
-
A1: An electrochemical biosensor converts the binding event of TMP to a biological recognition element (e.g., an enzyme or antibody specific to TMP) into a measurable electrical signal (e.g., current, voltage).[7] The recognition element is immobilized on an electrode surface. The interaction with TMP causes a change in the electrochemical properties at the electrode-solution interface.
Q2: What are the potential advantages of using an electrochemical biosensor?
-
A2: Key advantages include:
-
High Sensitivity and Selectivity: The specificity of the biological recognition element can lead to very sensitive and selective detection.
-
Miniaturization and Portability: These sensors can be integrated into small, portable devices for point-of-care testing.
-
Rapid Analysis: Electrochemical detection is often very fast, providing results in minutes.
-
Q3: What are the common issues encountered when working with electrochemical biosensors in biological samples?
-
A3:
-
Biofouling: The non-specific adsorption of proteins and other biomolecules from the sample onto the electrode surface can interfere with the sensor's performance. Surface modifications are often required to prevent biofouling.
-
Matrix Effects: Other electroactive species in the biological sample can interfere with the electrochemical signal of interest.
-
Stability of the Bioreceptor: The immobilized biological element can lose its activity over time, limiting the shelf-life and reusability of the sensor.
-
References
- 1. HPLC-UV analysis of thymidine and deoxyuridine in plasma of patients with thymidine phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Electrochemical Biosensors: Applications, Challenges, and Future Scope - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
How does the efficacy of Thymidine 5'-monophosphate analogs compare in antiviral studies?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of various Thymidine (B127349) 5'-monophosphate analogs. The information presented herein is curated from peer-reviewed scientific literature to assist researchers in evaluating and selecting promising candidates for further investigation. This document summarizes quantitative antiviral activity, details common experimental methodologies, and visualizes key biological pathways and experimental workflows.
Overview of Thymidine Analogs in Antiviral Therapy
Thymidine analogs are a class of nucleoside analogs that structurally mimic the natural nucleoside thymidine. Their antiviral activity stems from their ability to be incorporated into the growing viral DNA chain by viral polymerases, leading to chain termination and the inhibition of viral replication. For these analogs to be active, they must first be phosphorylated intracellularly to their triphosphate form. The initial phosphorylation to the monophosphate is a critical and often rate-limiting step, frequently catalyzed by viral-specific thymidine kinases, which provides a basis for their selective toxicity against virus-infected cells.
Comparative Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of several key thymidine analogs and related nucleoside analogs against common viral pathogens. Efficacy is primarily reported as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication by 50%.
Table 1: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Zidovudine (B1683550) (AZT) | Wild-type | MT-2 | 0.16 | [1] |
| Zidovudine (AZT) | Wild-type | Jurkat | 0.03 (p24 assay, 7 days) | [2] |
| Stavudine (B1682478) (d4T) | Wild-type | - | - | [3][4][5][6][7] |
| Tenofovir Alafenamide (TAF)* | Wild-type | MT-2 | 0.015 | [1] |
*Note: Tenofovir Alafenamide is a nucleotide analog prodrug, included for comparison.
Table 2: Antiviral Activity against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Trifluridine | HSV-1 | - | - | [8] |
| KAY-2-41 | HSV-1 (KOS) | HEL | 1.4 | [9] |
| KAY-2-41 | HSV-2 (G) | HEL | 1.9 | [9] |
| KAY-2-41 | VZV (Oka) | HEL | 37 | [9] |
| KAH-39-149 | HSV-1 (KOS) | HEL | 2.0 | [9] |
| KAH-39-149 | HSV-2 (G) | HEL | 3.3 | [9] |
| KAH-39-149 | VZV (Oka) | HEL | 0.38 | [9] |
| Acyclovir (ACV) | HSV-1 | Vero | 13.96 | [10] |
| Ganciclovir (GCV) | HSV-1 | - | - | [9] |
Mechanism of Action: Metabolic Activation Pathway
The antiviral activity of thymidine analogs is dependent on their intracellular conversion to the active triphosphate form. This multi-step phosphorylation process is a key determinant of their efficacy and selectivity.
Caption: Metabolic activation pathway of thymidine analogs.
Experimental Protocols
The following protocols are standard methods used to evaluate the in vitro antiviral efficacy of thymidine analogs.
Plaque Reduction Assay
This assay is a widely used method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero for HSV, MT-4 for HIV) in 6-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of the viral stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of the thymidine analog in the appropriate cell culture medium.
-
Infection: Infect the confluent cell monolayers with a standardized amount of virus (multiplicity of infection, MOI) in the presence of varying concentrations of the test compound. A virus-only control and a cell-only control are included.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the respective concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT or XTT Assay)
It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates.
-
Compound Treatment: Add serial dilutions of the thymidine analog to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Reagent Addition: Add a tetrazolium salt solution (MTT or XTT) to each well. Viable, metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: After a further incubation period, measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a typical workflow for the comparative evaluation of multiple thymidine 5'-monophosphate analogs.
Caption: Workflow for comparing antiviral efficacy.
This guide provides a foundational understanding of the comparative efficacy of this compound analogs. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific research goals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Comparison of Zidovudine (AZT) and Stavudine in HIV-Infected Patients [ctv.veeva.com]
- 4. Comparing initial antiretroviral regimens stavudine or zidovudine as part of three-drug combinations for treatment of HIV infection | Cochrane [cochrane.org]
- 5. Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study | PLOS One [journals.plos.org]
- 6. Efficacy of Zidovudine Compared to Stavudine, Both in Combination with Lamivudine and Indinavir, in Human Immunodeficiency Virus-Infected Nucleoside-Experienced Patients with No Prior Exposure to Lamivudine, Stavudine, or Protease Inhibitors (Novavir Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of zidovudine compared to stavudine, both in combination with lamivudine and indinavir, in human immunodeficiency virus-infected nucleoside-experienced patients with no prior exposure to lamivudine, stavudine, or protease inhibitors (novavir trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
What are the key differences between the de novo and salvage pathways for Thymidine 5'-monophosphate synthesis?
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Thymidine (B127349) 5'-monophosphate (dTMP), an essential precursor for DNA replication and repair, is accomplished in mammalian cells through two distinct metabolic routes: the de novo pathway and the salvage pathway. Understanding the key differences between these pathways is crucial for research in cell biology, oncology, and the development of targeted therapeutics. This guide provides a comprehensive comparison of their mechanisms, key enzymes, regulation, and relative contributions in normal and cancerous cells, supported by experimental data and detailed protocols.
Pathway Overview: Two Roads to dTMP
The de novo pathway constructs dTMP from simpler precursor molecules, while the salvage pathway recycles pre-existing thymidine. Both pathways ultimately converge on the production of dTMP, which is then further phosphorylated to deoxythymidine triphosphate (dTTP) for incorporation into DNA.[1]
The De Novo Synthesis Pathway
The de novo pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. This multi-enzyme process is tightly linked to the folate cycle. The key enzyme in this pathway is thymidylate synthase (TS), which catalyzes the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP.[1] The dihydrofolate produced in this reaction is then reduced back to tetrahydrofolate by dihydrofolate reductase (DHFR), allowing the cycle to continue.
Figure 1: The de novo pathway for dTMP synthesis.
The Salvage Synthesis Pathway
The salvage pathway provides a more direct route to dTMP synthesis by recycling thymidine, which can be derived from the breakdown of DNA or from extracellular sources. This pathway consists of a single enzymatic step catalyzed by thymidine kinase (TK), which phosphorylates thymidine to dTMP using ATP as the phosphate (B84403) donor.[1] In mammalian cells, there are two main isoforms of thymidine kinase: TK1, which is primarily cytosolic and its activity is cell cycle-dependent, and TK2, which is mitochondrial and constitutively expressed.[2]
References
How can the results of a Thymidine 5'-monophosphate-based assay be validated?
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation and enzyme activity is paramount. Assays based on the quantification of Thymidine (B127349) 5'-monophosphate (TMP) offer a direct window into these fundamental cellular processes. This guide provides a comprehensive framework for validating a TMP-based assay, comparing its performance with established alternatives, and furnishing the detailed experimental protocols necessary for robust and reliable results.
The validation of any analytical method is crucial to ensure that the data generated is accurate, reproducible, and fit for its intended purpose. This is particularly true in drug discovery and development, where decisions based on assay results can have significant consequences. This guide will walk you through the essential validation parameters, provide a head-to-head comparison with commonly used alternative assays, and offer detailed protocols to support your experimental design.
Key Validation Parameters: A Summary
The validation of a Thymidine 5'-monophosphate (TMP)-based assay, particularly one employing High-Performance Liquid Chromatography (HPLC), involves the assessment of several key performance characteristics. These parameters ensure the method is reliable and accurate for its intended application, such as quantifying the product of an enzyme reaction or assessing nucleotide pool sizes.
| Parameter | HPLC-UV for TMP | BrdU Cell Proliferation ELISA | [³H]-Thymidine Incorporation |
| Principle | Chromatographic separation and UV detection of TMP. | Immunoassay detection of incorporated BrdU, a thymidine analog. | Scintillation counting of incorporated radioactive thymidine. |
| Linear Range | 5-500 nmol/ml (for Thymine)[1][2] | Dependent on cell type and density. | Dependent on cell type and density. |
| Limit of Quantitation (LOQ) | 10 nmol/ml (for Thymine)[1][2]; 0.5 µg/mL (for Thymidine)[3] | Can detect as few as 10-50 proliferating cells.[4] | High sensitivity, dependent on specific activity of [³H]-thymidine. |
| Precision (CV%) | Intra-day: ≤9.2%, Inter-day: ≤6.0% (for Thymine)[2] | Typically <10% for intra-assay and <15% for inter-assay. | Generally low, but subject to pipetting and handling errors. |
| Accuracy | Recoveries of 98-102% have been reported for similar nucleoside analogs.[5] | Correlates well with [³H]-thymidine incorporation.[6] | Considered a "gold standard" for cell proliferation.[6] |
| Throughput | Lower, requires sample processing and individual HPLC runs. | High, suitable for 96-well plate format.[7][8] | Moderate, requires cell harvesting and scintillation counting. |
| Safety | Requires handling of solvents and chemicals. | Non-radioactive.[8] | Requires handling of radioactive materials. |
Experimental Protocols
Detailed Protocol for Quantification of this compound (TMP) by HPLC-UV
This protocol provides a framework for the quantification of TMP in biological samples, such as cell lysates, as a measure of enzyme activity (e.g., thymidine kinase).
1. Sample Preparation (Cell Lysate)
-
Culture cells to the desired density and treat with experimental compounds as required.
-
Harvest cells by trypsinization or scraping and wash twice with ice-cold Phosphate (B84403) Buffered Saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 30 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble nucleotides, including TMP.
-
Neutralize the supernatant by adding a calculated amount of a strong base (e.g., potassium hydroxide) and incubate on ice for 10 minutes to precipitate the perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a buffer such as 20 mM potassium dihydrogen phosphate buffer (pH 4.5) and a small percentage of an organic solvent like acetonitrile (B52724) (e.g., 95:5, v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection Wavelength: 267 nm.[3]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes, or until TMP and other relevant peaks have eluted.[3]
3. Quantification
-
Prepare a series of TMP standards of known concentrations in the same matrix as the samples (e.g., neutralized lysis buffer).
-
Generate a standard curve by plotting the peak area of the TMP standard against its concentration.
-
Determine the concentration of TMP in the samples by interpolating their peak areas from the standard curve.
-
Normalize the TMP concentration to the total protein content or cell number of the original sample.
Protocol for BrdU Cell Proliferation ELISA
This protocol is a summary of a typical commercially available BrdU cell proliferation ELISA kit.
1. Cell Seeding and Labeling
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well and incubate under standard conditions.[9]
-
Treat cells with experimental compounds as required.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[4]
2. Fixation and Denaturation
-
Remove the culture medium and add the provided fixing/denaturing solution to each well.
-
Incubate for 30 minutes at room temperature to fix the cells and denature the DNA, which is necessary for the anti-BrdU antibody to access the incorporated BrdU.[8]
3. Immunodetection
-
Wash the wells with the provided wash buffer.
-
Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove any unbound primary antibody.
-
Add the horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells to remove any unbound secondary antibody.
4. Signal Development and Measurement
-
Add the TMB substrate to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and underlying biological pathways, the following diagrams are provided.
References
- 1. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. BrdU Cell Proliferation ELISA Kit (chemiluminescent) (ab126572) | Abcam [abcam.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. cohesionbio.com [cohesionbio.com]
What is the comparative analysis of Thymidine 5'-monophosphate and its diphosphate and triphosphate forms in cellular metabolism?
A comprehensive guide for researchers on the distinct roles and characteristics of Thymidine (B127349) 5'-monophosphate (TMP), Thymidine 5'-diphosphate (TDP), and Thymidine 5'-triphosphate (TTP) in the intricate network of cellular metabolism.
Thymidine nucleotides, existing in monophosphate (TMP), diphosphate (B83284) (TDP), and triphosphate (TTP) forms, are fundamental to the life of a cell, playing indispensable roles in DNA synthesis, repair, and the regulation of cellular proliferation. Understanding the nuanced differences in their metabolic pathways, regulation, and functional significance is paramount for researchers in molecular biology, oncology, and drug development. This guide provides a detailed comparative analysis of these three key molecules, supported by experimental data and methodologies.
Core Functions and Metabolic Interconversion
Thymidine 5'-monophosphate (TMP), also known as deoxythymidine monophosphate (dTMP), serves as the initial building block in the thymidine nucleotide lineage.[1] It is synthesized through two primary pathways: the de novo pathway, where deoxyuridine monophosphate (dUMP) is methylated by thymidylate synthase (TS), and the salvage pathway, where thymidine is phosphorylated by thymidine kinase (TK).[1]
Successive phosphorylations convert TMP into its higher energy counterparts. Thymidylate kinase (TMPK) catalyzes the phosphorylation of TMP to Thymidine 5'-diphosphate (TDP) or dTDP.[2][3] Subsequently, nucleoside diphosphate kinases (NDPKs) mediate the final phosphorylation step, converting TDP to Thymidine 5'-triphosphate (TTP) or dTTP, the immediate precursor for DNA synthesis.[4] This sequential phosphorylation is a tightly regulated process, ensuring an adequate supply of TTP for DNA replication and repair while preventing toxic accumulation of nucleotides.[5]
Comparative Data on Thymidine Nucleotides
Quantitative analysis of intracellular nucleotide pools is critical for understanding cellular homeostasis. The concentrations of TMP, TDP, and TTP can vary significantly depending on the cell type, phase of the cell cycle, and proliferative state. While specific concentrations are highly dynamic, methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide sensitive quantification.
| Parameter | This compound (TMP) | Thymidine 5'-diphosphate (TDP) | Thymidine 5'-triphosphate (TTP) |
| Primary Role | Precursor for TDP and TTP synthesis[1] | Intermediate in TTP synthesis[6] | Direct precursor for DNA synthesis and repair; allosteric regulator[7][8] |
| Key Synthesizing Enzymes | Thymidylate Synthase (TS), Thymidine Kinase (TK)[1] | Thymidylate Kinase (TMPK)[2] | Nucleoside Diphosphate Kinase (NDPK)[4] |
| Typical Cellular Abundance | Generally lower than TTP, especially in proliferating cells. | Typically the least abundant of the three due to rapid conversion to TTP.[6] | The most abundant thymidine nucleotide, particularly during S phase.[9][10] |
| Validated Analytical Range (LC-MS/MS) | 50 to 2500 fmol/sample[11] | 50 to 2500 fmol/sample[11] | 50 to 2500 fmol/sample[11] |
| Median Concentration in PBMCs (fmol/million cells) | Not explicitly reported, but generally lower than TTP. | Not explicitly reported, but generally the lowest. | 315 (interquartile range: 220, 456)[11] |
Regulatory Mechanisms: A Tale of Feedback and Control
The cellular concentrations of thymidine nucleotides are meticulously controlled through complex regulatory networks to ensure balanced pools of all four deoxyribonucleoside triphosphates (dNTPs), a state crucial for maintaining genomic integrity.
Allosteric Regulation of Ribonucleotide Reductase (RNR): TTP plays a critical role as an allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all dNTPs.[12][13] High levels of TTP bind to the specificity site of RNR, inhibiting the reduction of cytidine (B196190) diphosphate (CDP) and uridine (B1682114) diphosphate (UDP) while stimulating the reduction of guanosine (B1672433) diphosphate (GDP).[14] This feedback mechanism helps to maintain a balanced ratio of pyrimidine (B1678525) and purine (B94841) deoxyribonucleotides. Conversely, high concentrations of dATP act as a general inhibitor of RNR activity.[14]
Cell Cycle-Dependent Regulation: The synthesis of thymidine nucleotides is tightly linked to the cell cycle. The activities of key enzymes like thymidylate synthase and thymidine kinase 1 (TK1) are significantly upregulated during the S phase to meet the high demand for TTP during DNA replication.[15]
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships in thymidine nucleotide metabolism, the following diagrams have been generated using the DOT language.
Experimental Protocols for Nucleotide Analysis
Accurate quantification of TMP, TDP, and TTP is essential for studying their metabolic roles. Below are summarized methodologies for their measurement.
Protocol 1: Quantification of dNTPs by LC-MS/MS
This method offers high sensitivity and specificity for the simultaneous quantification of all four dNTPs.[11]
1. Sample Preparation (from Peripheral Blood Mononuclear Cells - PBMCs):
- Isolate PBMCs from whole blood using density gradient centrifugation.
- Lyse a known number of cells (e.g., 1 x 10^6) with ice-cold 65% methanol.[16]
- Incubate at 95°C for 3 minutes to denature proteins, followed by chilling on ice.[16]
- Centrifuge to pellet debris and collect the supernatant containing the nucleotides.[16]
- Dry the supernatant using a speed vacuum concentrator.[16]
- For analysis, the dried extract is subjected to strong anion exchange chromatography to separate mono-, di-, and triphosphate nucleotides.[11]
- The collected triphosphate fraction is then dephosphorylated to their corresponding nucleosides.[11]
2. LC-MS/MS Analysis:
- Reconstitute the dephosphorylated samples in an appropriate buffer.
- Inject the sample into a liquid chromatography system coupled with a triple quadrupole mass spectrometer.[16]
- Separate the nucleosides using a suitable column (e.g., Thermo Hypercarb).[16]
- Quantify the nucleosides using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for each analyte.
- Generate a standard curve using known concentrations of each nucleoside to determine the concentration in the samples.
Protocol 2: Enzymatic Assay for dNTP Quantification
This method is based on the incorporation of a radiolabeled nucleotide into a synthetic DNA template by a DNA polymerase, where the amount of incorporation is proportional to the concentration of the specific dNTP being measured.[17]
1. Sample Preparation:
- Extract nucleotides from cells as described in the LC-MS/MS protocol (steps 1a-1d).
2. Reaction Setup:
- Prepare a reaction mixture containing a specific synthetic oligonucleotide template-primer designed for the dNTP of interest (e.g., a template with multiple adenines to measure TTP).
- The mixture also includes a reaction buffer, a DNA polymerase (e.g., Klenow fragment or Taq polymerase), and a radiolabeled dNTP that is not being measured (e.g., [α-³²P]dATP for the TTP assay).[17]
- Add the cell extract containing the unknown amount of the target dNTP.
3. Incubation and Detection:
- Incubate the reaction at the optimal temperature for the polymerase to allow DNA synthesis.
- Stop the reaction and separate the unincorporated radiolabeled dNTPs from the newly synthesized radiolabeled DNA (e.g., by precipitation or filter binding).
- Quantify the radioactivity incorporated into the DNA using a scintillation counter.
- Determine the concentration of the target dNTP in the sample by comparing the incorporated radioactivity to a standard curve generated with known concentrations of that dNTP.
Conclusion
The metabolic landscape of thymidine nucleotides is a testament to the cell's precision in regulating its most fundamental processes. From the foundational role of TMP to the direct involvement of TTP in DNA synthesis and its intricate allosteric control over nucleotide production, each form possesses a distinct and vital function. The ability to accurately quantify these molecules through robust experimental protocols empowers researchers to unravel the complexities of cellular proliferation, genome stability, and the mechanisms underlying various diseases, paving the way for novel therapeutic interventions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate kinase - Wikipedia [en.wikipedia.org]
- 4. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 5. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry analysis of nucleosides and nucleotides. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Studies of intracellular thymidine nucleotides. Relationship between the synthesis of deoxyribonucleic acid and the thymidine triphosphate pool in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Kinetic model for reversible radical transfer in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Upregulation of thymidine kinase activity compensates for loss of thymidylate synthase activity in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
How do different thymidine analogs compare for tracking DNA synthesis?
A detailed comparison of BrdU, EdU, CldU, IdU, and F-ara-EdU for accurate and reliable cell proliferation analysis.
For researchers, scientists, and drug development professionals, the accurate measurement of DNA synthesis is fundamental to understanding cell proliferation, cell cycle kinetics, and the effects of therapeutic agents. Thymidine (B127349) analogs, which are incorporated into newly synthesized DNA during the S-phase of the cell cycle, are powerful tools for this purpose. This guide provides an objective comparison of the most commonly used thymidine analogs, offering insights into their performance, experimental considerations, and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: A Comparative Overview of Thymidine Analogs
The choice of a thymidine analog depends on several factors, including the experimental goals, the cell or tissue type, and the need for multiplexing with other markers. This table summarizes the key features of the most prominent thymidine analogs.
| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-chloro-2'-deoxyuridine (CldU) & 5-iodo-2'-deoxyuridine (IdU) | 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) |
| Detection Method | Antibody-based (requires DNA denaturation) | Copper-catalyzed click chemistry | Antibody-based (requires DNA denaturation) | Copper-catalyzed click chemistry |
| Workflow Time | Longer (includes denaturation and antibody incubation steps) | Shorter (rapid click reaction) | Longer (similar to BrdU) | Shorter (rapid click reaction) |
| Multiplexing | Challenging due to harsh DNA denaturation | Highly compatible with other fluorescent probes | Can be used for dual-pulse labeling with specific antibodies | Highly compatible with other fluorescent probes |
| Signal-to-Noise Ratio | Variable, potential for higher background | Generally superior signal-to-noise ratio[1] | Similar to BrdU | Expected to be similar to EdU |
| Cytotoxicity | Known to be mutagenic and cytotoxic[2] | Can be more cytotoxic and genotoxic than BrdU at similar concentrations[2] | Similar toxicity profile to BrdU | Less cytotoxic than EdU and BrdU[2][3][4] |
| Primary Advantage | Extensive validation and long history of use | Fast, simple, and sensitive detection | Enables dual-labeling experiments to track cell cycle progression | Reduced cytotoxicity, suitable for long-term studies |
| Primary Disadvantage | Harsh DNA denaturation can damage epitopes and affect cell morphology | Potential for higher cytotoxicity compared to BrdU and F-ara-EdU | Requires specific antibodies for differential detection | Newer analog with less extensive validation compared to BrdU and EdU |
Delving Deeper: A Head-to-Head Comparison
BrdU: The Gold Standard
5-bromo-2'-deoxyuridine (BrdU) has been the workhorse for cell proliferation studies for decades.[5] Its incorporation into DNA is detected using specific monoclonal antibodies. The primary drawback of the BrdU method is the requirement for a harsh DNA denaturation step, typically using acid or heat, to expose the incorporated BrdU to the antibody.[5] This process can alter cell morphology, damage cellular epitopes, and complicate multiplexing with other antibodies.
EdU: A "Click" in the Right Direction
5-ethynyl-2'-deoxyuridine (EdU) offers a significant improvement over BrdU by utilizing a bio-orthogonal "click chemistry" reaction for detection.[6] The alkyne group in EdU reacts with a fluorescently labeled azide (B81097) in a rapid and highly specific copper-catalyzed cycloaddition. This method eliminates the need for DNA denaturation, resulting in a faster, more streamlined protocol that better preserves cellular integrity and is highly compatible with multiplexing.[7] However, some studies have indicated that EdU can be more cytotoxic than BrdU under certain conditions.[2]
CldU and IdU: The Dual-Labeling Specialists
5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU) are two other halogenated thymidine analogs that, like BrdU, are incorporated into replicating DNA and detected with antibodies. Their primary application lies in dual-pulse labeling experiments to track cell cycle progression with high temporal resolution. By sequentially administering CldU and IdU and using specific antibodies that can differentiate between them, researchers can distinguish cells that have divided once from those that have divided multiple times within a given timeframe.
F-ara-EdU: The Low-Toxicity Alternative
2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) is a newer thymidine analog that combines the benefits of click chemistry detection with reduced cytotoxicity.[3][4] Studies have shown that F-ara-EdU is less toxic than both BrdU and EdU, making it an ideal choice for long-term cell tracking experiments and studies where maintaining cell health is paramount.[2][8] Like EdU, it is detected via a click reaction with a fluorescent azide.
Visualizing the Workflows
To better understand the practical differences between these methods, the following diagrams illustrate the key steps in their respective detection protocols.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key thymidine analog-based assays.
In Vitro BrdU Labeling and Detection Protocol
Materials:
-
BrdU labeling solution (10 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate the cells for the desired pulse duration (typically 1-24 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: Wash the cells with PBS and incubate with 2 M HCl for 30 minutes at room temperature to denature the DNA.[9]
-
Neutralization: Remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer for 5 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Imaging: Wash the cells with PBS, counterstain with DAPI, and visualize using a fluorescence microscope.
In Vitro EdU/F-ara-EdU Labeling and Detection Protocol
Materials:
-
EdU or F-ara-EdU labeling solution (10 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
EdU/F-ara-EdU Labeling: Add EdU or F-ara-EdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate for the desired pulse duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
Dual-Pulse Labeling Protocol with CldU and IdU
Materials:
-
CldU and IdU labeling solutions (e.g., 10 mg/mL in sterile water or PBS)
-
Cell culture medium
-
Fixation and permeabilization reagents (as for BrdU)
-
DNA denaturation solution (as for BrdU)
-
Specific anti-CldU and anti-IdU primary antibodies (from different host species)
-
Fluorescently labeled secondary antibodies (specific to the primary antibody host species)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
First Pulse: Add CldU to the cell culture medium and incubate for the desired duration.
-
Washout: Remove the CldU-containing medium, wash the cells thoroughly with fresh medium, and incubate in CldU-free medium for a defined chase period.
-
Second Pulse: Add IdU to the cell culture medium and incubate for the desired duration.
-
Fix, Permeabilize, and Denature: Follow the same steps for fixation, permeabilization, and DNA denaturation as in the BrdU protocol.
-
Antibody Incubation: Sequentially or simultaneously incubate with the specific anti-CldU and anti-IdU primary antibodies.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate species-specific fluorescently labeled secondary antibodies.
-
Counterstaining and Imaging: Counterstain and image as described previously.
Conclusion: Selecting the Right Tool for the Job
The selection of a thymidine analog for tracking DNA synthesis is a critical decision that can significantly impact the outcome and interpretation of an experiment.
-
BrdU remains a valid option, especially when leveraging its extensive historical data is important.
-
EdU has become the method of choice for many researchers due to its speed, simplicity, and compatibility with multiplexing, making it ideal for high-throughput screening and complex multi-color imaging experiments.
-
CldU and IdU are indispensable for sophisticated dual-pulse labeling studies aimed at dissecting cell cycle kinetics.
-
F-ara-EdU presents a compelling alternative when cell viability and long-term tracking are the primary concerns, offering the advantages of click chemistry with reduced cellular toxicity.
By carefully considering the specific requirements of your research, you can select the thymidine analog that will provide the most accurate and reliable data to advance your scientific inquiries.
References
- 1. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry | MDPI [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
What is the comparative study of thymidylate synthase inhibitors on the levels of Thymidine 5'-monophosphate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of three prominent thymidylate synthase (TS) inhibitors—5-Fluorouracil (B62378) (5-FU), Raltitrexed (B1684501), and Pemetrexed (B1662193)—on the intracellular levels of Thymidine 5'-monophosphate (dTMP). By inhibiting the sole de novo source of dTMP, these chemotherapeutic agents disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells.[1][2][3] This guide synthesizes available data to facilitate a comparative understanding of their biochemical impact.
Comparative Efficacy on dTMP Levels
| Inhibitor | Cell Line/System | Drug Concentration | Observed Effect on TS Activity/dTMP Levels | Reference(s) |
| 5-Fluorouracil (as FdUMP) | Human Colon Cancer Cell Lines | Not specified | Inhibition of TS is a key mechanism of cytotoxicity. | [4] |
| Raltitrexed | Human Colon Cancer Cell Lines | Not specified | Additive to synergistic cytotoxic effects when combined with 5-FU, suggesting potent TS inhibition. | [4] |
| Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) Cells | IC50 values: 118.77 ± 17.28 nM (CAL-27) and 629.89 ± 68.77 nM (A549) | Concentration-dependent cytotoxicity through inhibition of TS and other enzymes. | [5] |
| Novel Pyrrolo[2,3-d]pyrimidine Antifolate (Compound 4) | Recombinant human TS | IC50 = 90 nM | 4-fold more potent than raltitrexed and 106-fold more potent than pemetrexed against recombinant human TS. | [6] |
Disclaimer: The data presented in this table are derived from different research articles and are not the result of a direct comparative study. Therefore, a direct comparison of the absolute values should be made with caution. The IC50 values for Pemetrexed represent cell growth inhibition, which is an indirect measure of the effect on dTMP synthesis.
Signaling and Metabolic Pathways
The primary mechanism of action for these inhibitors is the disruption of the de novo synthesis of dTMP. This pathway is crucial for DNA replication and repair.
Caption: Inhibition of Thymidylate Synthase by various drugs.
This targeted inhibition leads to a state of "thymineless death" in cancer cells, which are highly dependent on this pathway for their rapid proliferation.[6]
Experimental Workflows
The quantification of intracellular dTMP levels and the assessment of TS activity are critical for evaluating the efficacy of these inhibitors. Below is a generalized workflow for such an analysis.
Caption: Generalized workflow for dTMP level analysis.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the comparative study of TS inhibitors. Below are detailed protocols for key experiments.
Quantification of Intracellular dTMP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct measurement of intracellular metabolites like dTMP.[7][8]
a. Cell Culture and Treatment:
-
Culture chosen cancer cell lines to a desired confluency (e.g., 70-80%).
-
Treat cells with varying concentrations of 5-FU, Raltitrexed, or Pemetrexed for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.
b. Metabolite Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity and extract intracellular metabolites by adding a cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and proteins.
-
Collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography column (e.g., a C18 column).
-
Use a mobile phase gradient appropriate for the separation of polar metabolites.
-
Ionize the analytes using an electrospray ionization (ESI) source in negative ion mode.
-
Detect and quantify dTMP using a tandem mass spectrometer set to monitor specific precursor-to-product ion transitions for dTMP.
-
Use a stable isotope-labeled internal standard for accurate quantification.
d. Data Analysis:
-
Process the raw data to obtain peak areas for dTMP and the internal standard.
-
Generate a standard curve using known concentrations of dTMP.
-
Calculate the intracellular concentration of dTMP in each sample relative to the cell number or protein content.
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This assay measures the enzymatic activity of TS by quantifying the release of tritium (B154650) from a radiolabeled substrate.
a. Cell Lysate Preparation:
-
Harvest cells treated with inhibitors and untreated controls.
-
Prepare cell lysates by sonication or detergent lysis in a suitable buffer.
-
Determine the protein concentration of the lysates.
b. Reaction Mixture:
-
Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP as the substrate, and the cofactor 5,10-methylenetetrahydrofolate.
c. Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period.
-
The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases tritium into the aqueous environment as ³H₂O.
d. Separation and Quantification:
-
Stop the reaction and separate the tritiated water from the radiolabeled substrate and other components, for example, by using activated charcoal to adsorb the nucleotides.
-
Quantify the amount of ³H₂O in the supernatant using liquid scintillation counting.
e. Data Analysis:
-
Calculate the TS activity as the rate of tritium release per unit of protein per unit of time.
-
Compare the TS activity in inhibitor-treated samples to that of the untreated control to determine the extent of inhibition.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Schedule-dependent interaction between raltitrexed and 5-fluorouracil in human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro study on the schedule-dependency of the interaction between pemetrexed, gemcitabine and irradiation in non-small cell lung cancer and head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumour Agents: Design, Synthesis and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Comparative Guide to the In Vivo Stability of Thymidine 5'-Monophosphate (TMP) Analogs
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of nucleoside analogs is a critical determinant of their therapeutic efficacy. This guide provides a comparative analysis of the in vivo stability of various Thymidine (B127349) 5'-monophosphate (TMP) analogs, focusing on key pharmacokinetic parameters and the underlying metabolic pathways. The stability of the parent nucleoside analog is a primary factor influencing the subsequent intracellular concentrations of the active monophosphate form.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several important thymidine analogs. This data, primarily from studies in humans and animal models, offers insights into their relative in vivo stability.
Antiviral TMP Analogs: Zidovudine (B1683550) (AZT) and Stavudine (d4T)
Zidovudine (AZT) and Stavudine (d4T) are cornerstone antiretroviral agents. Their in vivo stability is crucial for maintaining therapeutic drug concentrations.
| Parameter | Zidovudine (AZT) | Stavudine (d4T) | Notes |
| Plasma Half-life (t½) | ~1.1 hours[1][2] | ~1 hour (in adults) | Represents the time for the plasma concentration to reduce by half. |
| Oral Bioavailability | 60-70%[1] | ~86% (in adults) | Indicates the fraction of an orally administered dose that reaches systemic circulation. |
| Volume of Distribution (Vd) | 1.6 L/kg[1] | 0.5 L/kg (in adults) | Reflects the extent of drug distribution in body tissues. |
| Primary Metabolism | Glucuronidation in the liver[2] | Primarily renal excretion, with some metabolism to thymine.[3] | The metabolic pathway significantly impacts the drug's half-life. |
A prodrug of stavudine-5'-monophosphate, Stampidine, has been shown to maintain micromolar concentrations of the active metabolite in plasma for more than 4 hours after administration in mice, indicating a favorable pharmacokinetic profile.[4]
Anticancer TMP Analog: Trifluridine (B1683248) (FTD)
Trifluridine is an antineoplastic nucleoside analog whose stability is significantly enhanced when co-administered with a thymidine phosphorylase inhibitor, Tipiracil (B1663634).
| Parameter | Trifluridine (FTD) Alone | Trifluridine/Tipiracil (TAS-102) | Notes |
| Maximum Plasma Concentration (Cmax) | ~0.1 µg/mL | ~2.2 µg/mL (22-fold increase)[5] | Tipiracil prevents the rapid degradation of Trifluridine.[6] |
| Area Under the Curve (AUC) | ~0.2 µg·h/mL | ~7.7 µg·h/mL (37-fold increase)[5] | AUC reflects the total drug exposure over time.[5] |
| Primary Metabolism | Rapidly metabolized by thymidine phosphorylase to an inactive metabolite.[7] | Metabolism is inhibited by Tipiracil.[6] | Inhibition of metabolism is a key strategy to improve in vivo stability. |
Metabolic Pathways of Thymidine and its Analogs
The in vivo fate of thymidine and its analogs is governed by competing anabolic (activation) and catabolic (degradation) pathways. Understanding these pathways is essential for interpreting stability data and designing more stable analogs.
Anabolic Pathway (Activation)
For antiviral and anticancer activity, thymidine analogs must be phosphorylated intracellularly to their active triphosphate form. This process is initiated by thymidine kinase.
Caption: Anabolic activation pathway of thymidine analogs.
Catabolic Pathway (Degradation)
The primary enzyme responsible for the degradation of many thymidine analogs is thymidine phosphorylase (TP), which cleaves the glycosidic bond to release the nucleobase.
Caption: Catabolic degradation pathway of thymidine analogs via thymidine phosphorylase.
Experimental Protocols
The assessment of in vivo stability relies on robust experimental methodologies. Below are outlines of key experimental protocols.
In Vivo Pharmacokinetic Study in Animal Models
This protocol describes a general procedure for determining the pharmacokinetic profile of a TMP analog in a rodent model.
1. Animal Model:
-
Select an appropriate animal model, such as male Sprague-Dawley rats (200-250 g).[7]
-
House animals in controlled conditions with a standard diet and water ad libitum.
2. Drug Administration:
-
Administer the thymidine analog via the desired route (e.g., oral gavage or intravenous injection).
-
The dosage will depend on the specific compound and its expected potency.
3. Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of the TMP analog and its potential metabolites in plasma.[8]
-
The method should include a suitable internal standard.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
In Vitro Plasma Stability Assay
This assay provides an initial assessment of a compound's stability in plasma, helping to distinguish between chemical instability and enzymatic degradation.
1. Materials:
-
Test compound (TMP analog).
-
Plasma from the species of interest (e.g., human, rat, mouse).
-
96-well plates.
-
Acetonitrile (B52724) (for protein precipitation).
-
Internal standard.
-
LC-MS/MS system.
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of the compound remaining relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the rate of disappearance of the compound.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 2. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-dispensing stability surveillance: Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo toxicity, pharmacokinetics, and anti-human immunodeficiency virus activity of stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate) (stampidine) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Pharmacokinetics of bis(t-butyl-SATE)-AZTMP, a bispivaloylthioethyl prodrug for intracellular delivery of zidovudine monophosphate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the comparative analysis of thymidine kinase activity on Thymidine 5'-monophosphate and its analogs?
A Comparative Analysis of Thymidylate Kinase Activity on Thymidine (B127349) 5'-Monophosphate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of thymidylate kinase (TMPK) on its natural substrate, Thymidine 5'-monophosphate (TMP), and various synthetic analogs. The data presented is crucial for understanding the substrate specificity of TMPK and for the development of novel antiviral and anticancer therapeutic agents that target nucleotide metabolism.
Introduction
Thymidylate kinase (EC 2.7.4.9) is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a crucial step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2][3] Due to its critical role in cell proliferation, human TMPK is a target for anticancer therapies. Furthermore, viral thymidine kinases, such as that from Herpes Simplex Virus type 1 (HSV-1), exhibit a broader substrate specificity and possess an associated thymidylate kinase activity.[4][5][6][7] This allows them to phosphorylate nucleoside analog prodrugs, a cornerstone of antiviral therapy.[5][7] This guide focuses on the comparative kinetics of human TMPK and viral TK-associated TMPK activity with TMP and its analogs.
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic parameters for the phosphorylation of TMP and its analogs by human thymidylate kinase and HSV-1 thymidine kinase. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Kinetic Parameters of Human Thymidylate Kinase (hTMPK) with TMP and its Analogs
| Substrate | Km (µM) | Vmax (relative to TMP) | kcat (s-1) | kcat/Km (M-1s-1) | Relative Efficiency (%) | Reference |
| TMP | 12.3 ± 2.2 | 1.00 | 2.40 ± 0.36 | 1.95 x 105 | 100 | [8] |
| d4TMP | >250 | 0.04 | - | - | 1 | [8] |
| L-FMAUMP | 113 ± 15 | 0.02 | 0.04 ± 0.01 | 3.54 x 102 | 0.18 | [8] |
| D-FMAUMP | 8.8 ± 1.2 | 0.21 | 0.49 ± 0.05 | 5.57 x 104 | 28.6 | [9] |
| AZTMP | 5.5 ± 0.8 | 0.01 | 0.02 ± 0.00 | 3.64 x 103 | 1.87 | [9] |
| FdUMP | >250 | 0.05 | - | - | - | [9] |
Km and kcat values for D-FMAUMP, AZTMP, and FdUMP were determined with recombinant human TMPK.[9]
Table 2: Kinetic Parameters of Wild-Type HSV-1 Thymidine Kinase (TK) with Thymidine and Guanosine Analogs
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Thymidine | 0.38 | 13.0 | 3.42 x 107 | [5] |
| Ganciclovir (B1264) (GCV) | 47.6 | 0.37 | 7.77 x 103 | [5] |
| Acyclovir (B1169) (ACV) | 417 | 1.1 | 2.64 x 103 | [5] |
Note: Data for HSV-1 TK is for the initial phosphorylation of the nucleoside analog, not the monophosphate form.
Experimental Protocols
A generalized protocol for a thymidylate kinase activity assay is provided below. This protocol is based on methods described in the cited literature and may require optimization for specific enzymes and substrates.[8][10]
Thymidylate Kinase (TMPK) Enzyme Assay
1. Principle:
The assay measures the conversion of a [3H]-labeled or unlabeled thymidine monophosphate analog to its corresponding diphosphate form. The product is separated from the substrate using anion-exchange chromatography (e.g., HPLC) or by selective adsorption, and the amount of product formed is quantified.
2. Materials:
-
Enzyme: Purified recombinant human TMPK or viral TK.
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM ATP, 1 mM DTT.
-
Substrates:
-
This compound (TMP)
-
Radiolabeled ([3H] or [14C]) or unlabeled TMP analogs.
-
-
Reaction Quench Solution: 1 M formic acid or 0.5 M HCl.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with an anion-exchange column (e.g., Partisil-SAX) and a radioactivity detector, or a UV detector for unlabeled substrates.[8]
-
Scintillation counter.
-
Microcentrifuge tubes or 96-well plates.
-
Incubator or water bath.
-
3. Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the desired concentration of the TMP analog substrate.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified TMPK enzyme to the reaction mixture. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the reaction quench solution.
-
-
Product Separation and Quantification:
-
HPLC Method:
-
Inject a portion of the quenched reaction mixture onto the anion-exchange HPLC column.
-
Elute the substrate and product using a suitable gradient (e.g., a linear gradient of ammonium (B1175870) phosphate (B84403) or potassium phosphate buffer).
-
Quantify the amount of product by integrating the peak corresponding to the diphosphate form, detected by radioactivity or UV absorbance.[8]
-
-
Alternative Method (for radiolabeled substrates):
-
Apply the quenched reaction mixture to an anion-exchange filter paper or resin that binds the phosphorylated products.
-
Wash the filter/resin to remove the unreacted substrate.
-
Quantify the radioactivity retained on the filter/resin using a scintillation counter.
-
-
4. Data Analysis:
-
Calculate the initial velocity of the reaction at different substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Signaling Pathway: DNA Salvage Pathway
References
- 1. Upregulation of thymidine kinase activity compensates for loss of thymidylate synthase activity in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel thymidylate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Herpes Simplex Virus-1 Thymidine Kinase Alanine 168 in Substrate Specificity [openbiochemistryjournal.com]
- 5. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate diversity of herpes simplex virus thymidine kinase. Impact Of the kinematics of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 8. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
Safety Operating Guide
Proper Disposal of Thymidine 5'-Monophosphate: A Guide for Laboratory Professionals
Thymidine 5'-monophosphate, a key component in DNA synthesis, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, adhering to standard laboratory safety protocols.
Pre-Disposal and Handling
Before disposal, it is crucial to handle this compound with care. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of a spill, the solid material should be swept up, avoiding dust formation, and placed in a suitable, labeled container for disposal.[1][2]
Quantitative Data Summary
For safe handling and storage of this compound prior to disposal, please refer to the following table which summarizes key parameters:
| Parameter | Recommendation | Source |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] | Fisher Scientific |
| Incompatible Materials | Strong oxidizing agents.[1][2] | Fisher Scientific |
| Container Type | Polyethylene (B3416737) or polypropylene (B1209903) container.[3] | Santa Cruz Biotechnology |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3] As it is not classified as a hazardous substance for transport, the primary focus is on responsible waste management.[1][4]
Step 1: Waste Identification and Segregation
-
Uncontaminated Material : If the this compound is unused and uncontaminated, recycling may be an option. Consult with the manufacturer or your institution's waste management authority for recycling possibilities.[3]
-
Contaminated Material : Any this compound that has been used, is a byproduct of an experiment, or has been contaminated must be treated as chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams, especially strong oxidizing agents, to prevent any potential reactions.
Step 2: Packaging Waste
-
Primary Container : Place the solid this compound waste in a clearly labeled, leak-proof container. A polyethylene or polypropylene container is recommended.[3]
-
Labeling : The container must be clearly labeled with "Waste this compound" and any other identifiers required by your institution's waste management program. This ensures proper handling and disposal by waste management personnel.
-
Aqueous Waste : If the waste is in a solution, collect it in a sealable container. Do not pour it down the drain.[3][4] All wash water from cleaning contaminated equipment should also be collected for treatment and disposal.[3]
Step 3: Waste Collection and Disposal
-
Institutional Procedures : Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Professional Disposal : The disposal of the waste must be handled by a licensed waste disposal company.[5] They will ensure that the disposal method complies with all relevant regulations.
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
